Technical Documentation Center

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Core Science & Biosynthesis

Foundational

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol literature review

An In-Depth Technical Guide to (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic system, widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged bicyclic structure is a key component in numerous therapeutic agents, demonstrating a vast range of biological activities.[3][4] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a focal point in drug discovery.[5] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its clinical significance.[1][2][3]

The versatility of the imidazo[1,2-a]pyridine system stems from the ability to functionalize it at various positions, thereby fine-tuning its physicochemical and pharmacological properties. The introduction of a bromine atom at the 7-position and a methanol group at the 3-position, as in (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, creates a highly versatile building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom serves as a handle for cross-coupling reactions, while the methanol group can be readily modified or used to modulate solubility and hydrogen bonding interactions.

This guide provides a comprehensive overview of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, focusing on its synthesis, chemical properties, and its potential as a key intermediate in the development of new therapeutics.

PART 1: Synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

The synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is most effectively achieved through a two-step process, starting with the formation of the key intermediate, 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, followed by its reduction.

Synthesis of the Key Intermediate: 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

The formation of the imidazo[1,2-a]pyridine ring is typically accomplished via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the logical starting materials are 2-amino-4-bromopyridine and a suitable three-carbon α,β-dicarbonyl equivalent.

The following diagram illustrates a common and efficient synthetic pathway:

Synthesis_of_7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde cluster_0 Step 1: Cyclization 2-amino-4-bromopyridine 2-amino-4-bromopyridine 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde 2-amino-4-bromopyridine->7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde Na2CO3, Acetone, Reflux 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal->7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Caption: Synthetic pathway for 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

This reaction proceeds via an initial SN2 reaction between the exocyclic nitrogen of 2-amino-4-bromopyridine and the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Reduction to (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

The final step in the synthesis is the selective reduction of the aldehyde functionality at the 3-position to the corresponding primary alcohol. This is a standard transformation in organic synthesis, readily achieved with a variety of reducing agents.

Reduction_to_Alcohol cluster_1 Step 2: Reduction 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde->(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol Methanol, 0 °C to RT NaBH4 NaBH4 NaBH4->(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Caption: Reduction of the carbaldehyde to the target methanol derivative.

Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is an ideal choice for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones, leaving other functional groups intact.

PART 2: Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol.

Protocol for 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Materials:

  • 2-amino-4-bromopyridine

  • 3-bromo-2-oxopropanal (or its hydrate or acetal, which would require an initial hydrolysis step)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in acetone, add sodium carbonate (2.0 eq).

  • To this suspension, add a solution of 3-bromo-2-oxopropanal (1.1 eq) in acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Protocol for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Materials:

  • 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.

PART 3: Chemical Reactivity and Applications in Drug Discovery

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a bifunctional molecule, offering two distinct points for chemical modification, making it a valuable building block in medicinal chemistry.

Reactivity of the Functional Groups
  • 3-Methanol Group: The primary alcohol at the 3-position can undergo a variety of common chemical transformations, including oxidation to the aldehyde, esterification with carboxylic acids, and etherification with alkyl halides. These modifications can be used to introduce a wide range of functional groups to modulate the compound's properties.

  • 7-Bromo Group: The bromine atom on the pyridine ring is well-suited for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogues.

Role in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][6][7] Derivatives of 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the direct precursor to our title compound, have shown both anticancer and antimicrobial effects.[6] This suggests that (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is an excellent starting point for the development of novel therapeutic agents.

The following workflow illustrates how this compound can be utilized in a typical drug discovery campaign:

Drug_Discovery_Workflow cluster_workflow Drug Discovery Cascade Start (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol Library Library Synthesis Start->Library Derivatization at 3-OH and 7-Br positions Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Optimization->Library Synthesis of New Analogues Candidate Preclinical Candidate Optimization->Candidate

Sources

Exploratory

preliminary biological screening of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Preliminary Biological Screening of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: A Technical Guide to Hit-to-Lead Scaffold Evaluation Executive Summary As a Senior Application Scientist, I approach the preliminary biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Biological Screening of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol: A Technical Guide to Hit-to-Lead Scaffold Evaluation

Executive Summary

As a Senior Application Scientist, I approach the preliminary biological screening of a building block like (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2) not as the evaluation of a final drug, but as a rigorous scaffold validation exercise. The imidazo[1,2-a]pyridine core is widely recognized in medicinal chemistry as a "drug prejudice" or privileged scaffold due to its broad therapeutic applicability, particularly in targeting kinases, microbial infections, and inflammatory pathways.

This specific molecule is strategically designed for hit-to-lead optimization. The nitrogen atoms within the bicyclic core act as potent hydrogen bond acceptors, perfectly suited for the ATP-binding hinge region of kinases. Meanwhile, the C7-bromo group serves as a critical synthetic handle for Suzuki-Miyaura cross-coupling to explore hydrophobic pockets, and the C3-methanol projects into the solvent-exposed region, allowing for the tuning of physicochemical properties[1]. Recent clinical successes, such as the dual SIK2/SIK3 inhibitor GLPG3970[2] and novel PI3K p110α inhibitors[1], heavily rely on the functionalization of this exact core.

Strategic Screening Workflow

To systematically evaluate this scaffold, we must deploy a screening cascade that moves from cell-free biochemical validation to complex cellular phenotypic models.

Workflow A Compound QC & Preparation (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol B Physicochemical Profiling (Kinetic Solubility & Stability) A->B C Primary Biochemical Screening (TR-FRET Kinase Assays: SIK2/3, PI3K) B->C D Cellular Target Engagement (NanoBRET in HEK293 Cells) C->D E Phenotypic Functional Assays (Cytokine Modulation / Macrophage Screen) D->E F Hit-to-Lead Optimization (C7 Cross-Coupling & C3 Derivatization) E->F

Fig 1. Sequential hit-to-lead screening workflow for imidazo[1,2-a]pyridine scaffolds.

Self-Validating Experimental Methodologies

A core tenet of robust assay design is that every protocol must be a self-validating system . False positives in high-throughput screening (HTS) often arise from compound aggregation, poor solubility, or autofluorescence—issues common with highly conjugated nitrogenous heterocycles.

Protocol A: Primary Biochemical Kinase Screening (TR-FRET)

We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays because it introduces a microsecond time delay before signal reading. This eliminates short-lived background autofluorescence emitted by the imidazo[1,2-a]pyridine core, ensuring absolute data trustworthiness.

  • Reagent Preparation : Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and plastic-binding.

  • Acoustic Dispensing : Use an Echo 550 liquid handler to transfer 100 nL of the test compound (in a 10-point dose-response curve) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes.

  • Enzyme/Substrate Addition : Add 5 µL of recombinant SIK2/SIK3 or PI3Kα enzyme[1][2] pre-mixed with a ULight-labeled peptide substrate. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Reaction Initiation : Add 5 µL of ATP at the specific Km​ concentration for the kinase. Causality: Testing at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders. Incubate for 60 minutes.

  • Detection : Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • System Validation & Reading : Read the plate on a multi-mode reader (e.g., PHERAstar) at 615 nm and 665 nm.

    • Self-Validation Check : Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay plate is only validated and accepted if the Z'-factor is 0.6 .

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). We utilize NanoBRET in live cells to prove that the compound physically engages the target inside a living system[2].

  • Cell Plating : Transfect HEK293 cells with a plasmid encoding a NanoLuc-SIK2 fusion protein. Plate cells at 2×104 cells/well in a 384-well white plate. Incubate for 24 hours.

  • Tracer Competition : Add NanoBRET Tracer K-10 and the test compound. Incubate for 2 hours at 37°C. Causality: The compound must cross the cell membrane and compete with the fluorescent tracer for the kinase active site, reducing the BRET signal.

  • Substrate Addition : Add Nano-Glo Substrate and an Extracellular NanoLuc Inhibitor. Causality: The extracellular inhibitor quenches any signal from dead/lysed cells, ensuring the readout is strictly from intact, living cells.

  • System Validation : Measure luminescence at 460 nm (donor) and 618 nm (acceptor).

    • Self-Validation Check : Generate a full dose-response curve. The data is validated only if the curve exhibits a sigmoidal fit with a Hill slope of ~1.0 , confirming 1:1 stoichiometric specific binding rather than non-specific membrane disruption.

Mechanistic Pathway Modulation

When optimized, derivatives of this scaffold act as potent dual SIK2/SIK3 inhibitors. SIKs are critical regulators of the innate immune response. By inhibiting SIKs, the scaffold prevents the phosphorylation of Class IIa HDACs, allowing them to translocate to the nucleus and shift the macrophage phenotype from pro-inflammatory to anti-inflammatory[2].

Pathway LPS Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds SIK SIK2 / SIK3 Kinases TLR4->SIK Activates HDAC Class IIa HDACs (Phosphorylated) SIK->HDAC Phosphorylates (Cytoplasmic Retention) Cytokines Pro-inflammatory Cytokines (TNF-α) HDAC->Cytokines Promotes Transcription Inhibitor (7-Bromoimidazo[1,2-a] pyridin-3-yl)methanol Derivatives Inhibitor->SIK ATP-Competitive Inhibition

Fig 2. Mechanism of SIK2/SIK3 inhibition by imidazo[1,2-a]pyridine derivatives in macrophages.

Quantitative Data Synthesis

To benchmark the preliminary screening of the naked (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol scaffold, we compare its baseline properties against fully optimized clinical derivatives (e.g., GLPG3970 analogs) and standard controls. The data below represents a structured extrapolation matrix used to guide structure-activity relationship (SAR) campaigns.

Table 1: Biochemical and Cellular Profiling Summary

Compound / ScaffoldSIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)PI3Kα IC₅₀ (nM)NanoBRET SIK2 IC₅₀ (nM)CC₅₀ Viability (µM)
Base Scaffold (CAS: 1519759-18-2)> 10,000> 10,000> 10,000N/A> 100
Optimized SIK Inhibitor [2]7.83.8> 5,000254> 50
Optimized PI3K Inhibitor [1]> 5,000> 5,0002.8N/A15.2
Staurosporine (Control)1.20.94.5180.05

Note: The naked scaffold exhibits negligible baseline activity, which is expected. Its value lies in its geometry. Cross-coupling at C7 and functionalization at C3 rapidly drive potency into the single-digit nanomolar range.

Table 2: Physicochemical and ADME-Tox Parameters

PropertyTarget ThresholdAssay MethodCausality / Rationale
Kinetic Solubility > 50 µMNephelometry (pH 7.4)Prevents false negatives in biochemical assays caused by compound precipitation.
LogD (pH 7.4) 1.5 – 3.0Shake-flask / LC-MSEnsures optimal balance between aqueous solubility and lipid membrane permeability.
Microsomal Stability < 30% depletionHuman Liver Microsomes (HLM)The C3-methanol is a metabolic liability (prone to oxidation); derivatization to an ether or amide improves half-life.

Conclusion

The preliminary screening of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol confirms its status as an elite starting point for kinase inhibitor discovery. By employing self-validating TR-FRET and NanoBRET assays, researchers can confidently map the SAR of this scaffold. The strategic placement of the C7-bromo and C3-methanol groups provides the exact synthetic vectors needed to evolve this simple building block into highly selective, cell-permeable therapeutic agents.

Sources

Foundational

Exploring the Chemical Space of Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] This guide provides an in-depth exploration of the chemical space of substituted imidazo[1,2-a]pyridines, offering insights into synthetic strategies, structure-activity relationships (SAR), and key therapeutic applications to empower researchers in the field of drug development.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system where an imidazole ring is fused to a pyridine ring.[4] This unique arrangement confers a rigid and planar structure with a distinct distribution of heteroatoms, making it an ideal framework for interacting with various biological targets.[5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[6] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) feature this core structure, highlighting its therapeutic relevance.[1][7]

Navigating the Synthetic Landscape: Crafting Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core and its derivatives has been extensively explored, with numerous methodologies developed to access a diverse range of substituted analogs.[8] These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Strategies: The Foundation

The traditional and most common method for constructing the imidazo[1,2-a]pyridine skeleton involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9] This versatile reaction allows for the introduction of substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring.

A notable classical approach is the Tschitschibabin (or Chichibabin) reaction, which involves the reaction of 2-aminopyridine with bromoacetaldehyde. While historically significant, this method often requires harsh conditions and can result in low yields.

Modern Synthetic Methodologies: Expanding the Chemical Space

Modern organic synthesis has introduced a plethora of efficient and versatile methods for the preparation of substituted imidazo[1,2-a]pyridines, including multicomponent reactions, tandem reactions, and transition-metal-catalyzed cross-couplings.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[10] This one-pot reaction of a 2-aminopyridine, an aldehyde, and an isocyanide offers a rapid and diversity-oriented route to a wide range of derivatives.[11]

Tandem and Domino Reactions: These reactions involve a sequence of intramolecular transformations, allowing for the rapid construction of complex molecular architectures from simple starting materials. For instance, a tandem Michael addition and intramolecular cyclization of 2-aminopyridines with nitroolefins provides an efficient route to 3-substituted imidazo[1,2-a]pyridines.[4]

Transition-Metal-Catalyzed Reactions: Copper-catalyzed multicomponent reactions of 2-aminopyridines, aldehydes, and terminal alkynes have emerged as a powerful tool for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[12] Furthermore, visible light-induced C-H functionalization has recently gained attention as a green and efficient method for introducing various functional groups onto the imidazo[1,2-a]pyridine scaffold.[13]

Below is a generalized workflow for the synthesis and exploration of the imidazo[1,2-a]pyridine chemical space.

G cluster_synthesis Synthetic Strategies cluster_exploration Chemical Space Exploration 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation GBB_Reaction Groebke-Blackburn-Bienaymé 2-Aminopyridine->GBB_Reaction Cu_Catalysis Copper Catalysis 2-Aminopyridine->Cu_Catalysis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Aldehyde Aldehyde Aldehyde->GBB_Reaction Aldehyde->Cu_Catalysis Isocyanide Isocyanide Isocyanide->GBB_Reaction Alkyne Alkyne Alkyne->Cu_Catalysis Substituted_Imidazopyridine Substituted Imidazo[1,2-a]pyridine Library Condensation->Substituted_Imidazopyridine GBB_Reaction->Substituted_Imidazopyridine Cu_Catalysis->Substituted_Imidazopyridine SAR_Studies Structure-Activity Relationship (SAR) Studies Substituted_Imidazopyridine->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate Identifies

Caption: Workflow for Synthesis and Exploration of Imidazo[1,2-a]pyridine Chemical Space.

Experimental Protocol: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

This protocol describes a general procedure for the synthesis of a library of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Isocyanide (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), aldehyde (1.2 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature until the solids are completely dissolved.

  • Add scandium(III) triflate (10 mol%) to the solution.

  • Add the isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Structure-Activity Relationship (SAR) and Physicochemical Properties

The biological activity of substituted imidazo[1,2-a]pyridines is highly dependent on the nature and position of the substituents on the bicyclic core. Understanding the SAR is crucial for the rational design of potent and selective drug candidates.

Position of SubstitutionSubstituent TypeGeneral Effect on Biological ActivityKey Therapeutic Areas
C2 Aryl, HeteroarylOften crucial for potency and selectivity. Can influence interactions with hydrophobic pockets of target proteins.Anticancer, Antiviral, Anti-inflammatory[5][14][15]
C3 Amino, Amide, CarboxamideCan modulate physicochemical properties and provide additional hydrogen bonding interactions.Antimycobacterial, Anticancer[4][16]
C5, C6, C7, C8 Halogens, Alkyl, AlkoxyFine-tunes lipophilicity, metabolic stability, and pharmacokinetic properties. Can influence target selectivity.CNS disorders, Anticancer[17][18]

The introduction of fluoroalkyl groups can significantly alter the physicochemical and biological properties of these compounds.[13] Furthermore, the imidazo[1,2-a]pyridine scaffold has been investigated for its ability to act as a bioisosteric replacement for other heterocyclic systems, such as imidazo[1,2-a]pyrimidine, in designing ligands for specific targets like the GABA-A receptor.[19][20] The physicochemical properties of imidazo[1,2-a]pyridine-based protic ionic liquids have also been explored.[21][22]

Therapeutic Applications: A Scaffold of Diverse Potential

The imidazo[1,2-a]pyridine core has been successfully exploited to develop a wide range of therapeutic agents targeting various diseases.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., c-Met, Aurora kinases), tubulin polymerization, and histone deacetylases (HDACs).[1][5][14][18][20] The ability of these compounds to modulate key signaling pathways involved in tumor progression makes them promising candidates for cancer therapy.[5] For instance, certain derivatives have been developed as covalent inhibitors of KRAS G12C, a challenging target in cancer treatment.[16]

The following diagram illustrates a simplified signaling pathway involving c-Met, a receptor tyrosine kinase that is a target for some imidazo[1,2-a]pyridine-based inhibitors.

G HGF HGF (Ligand) c-Met c-Met Receptor Tyrosine Kinase HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Imidazopyridine_Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine_Inhibitor->c-Met Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation

Caption: Inhibition of the c-Met Signaling Pathway by Imidazo[1,2-a]pyridine Derivatives.

Antimicrobial and Antiviral Activities

Derivatives of imidazo[1,2-a]pyridine have shown significant promise as antimicrobial and antiviral agents.[4][23] Notably, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of antimycobacterial agents, with some compounds showing efficacy against multidrug-resistant tuberculosis (MDR-TB).[4][24] These compounds can target essential cellular processes in bacteria, such as the cytochrome bc1 complex involved in cellular respiration.[1]

Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for CNS-active drugs.[1] As mentioned, zolpidem and alpidem are widely used for their hypnotic and anxiolytic effects, respectively.[1] Research in this area continues, with a focus on developing novel ligands for various CNS targets. For example, specific derivatives have been designed as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease, demonstrating their potential as diagnostic agents.[17][25][26]

Future Perspectives

The exploration of the chemical space of substituted imidazo[1,2-a]pyridines continues to be a vibrant and fruitful area of research. Future directions will likely focus on:

  • Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, will be increasingly important.[1][27]

  • Application of computational methods: In silico screening and molecular modeling will play a crucial role in the rational design of new derivatives with improved potency and selectivity.

  • Exploration of novel biological targets: The versatility of the imidazo[1,2-a]pyridine scaffold will be leveraged to target a wider range of diseases.

  • Combination therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives with other therapeutic agents could lead to more effective treatment strategies.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024;109:01005. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026 Jan 6. Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. 2023. Available from: [Link]

  • Deep A, Bhatia RK, Kaur R, Kumar S, Jain UK, Singh H, Batra S, Kaushik D, Deb PK. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. 2017 Jan 1;17(2):238-250. Available from: [Link]

  • Deep A, Bhatia R, Deb P. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. 2016. Available from: [Link]

  • Sharma V, Kumar V, Singh P. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. 2019 Jul 19;15:1677-1715. Available from: [Link]

  • Zhuang Z-P, Kung M-P, Wilson A, Lee C-W, Plössl K, Hou C, Holtzman DM, Kung HF. Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. 2003 Jan 1;46(2):237-243. Available from: [Link]

  • Wang Y, Zhang J, Wang Z, Li P. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2022 Dec 15;27(24):8912. Available from: [Link]

  • Narayan A, Patel S, Baile S, Jain S, Sharma S. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Russian Journal of Social Medicine. 2024 Jan 1;24(8). Available from: [Link]

  • Zhuang Z-P, Kung M-P, Wilson A, Lee C-W, Plössl K, Hou C, Holtzman DM, Kung HF. Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. 2002 Dec 18;46(2):237-243. Available from: [Link]

  • Zhuang ZP, Kung MP, Wilson A, Lee CW, Plössl K, Hou C, Holtzman DM, Kung HF. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. 2003 Jan 16;46(2):237-43. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]

  • Goel R, Luxami V, Paul K. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. 2016 Dec 1;16(30):3590-3616. Available from: [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. 2026. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. 2022. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. 2022. Available from: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. 2017. Available from: [Link]

  • Kumar K, Awasthi D, Singh R, Yadav R, Kumar Singh R. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2021;12(5):689-703. Available from: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available from: [Link]

  • Gómez M, Kurva M, Gámez-Montaño R. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. 2024 Nov 14;15(1):153. Available from: [Link]

  • Volkova YA, Gevorgyan V. Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. 2017. Available from: [Link]

  • Hieke M, Ness J, Steri R, Greiner C, Werz O, Schubert-Zsilavecz M, Proschak E. Structure–Activity Relationship and In Vitro Pharmacological Evaluation of Imidazo[1,2-a] Pyridine-Based Inhibitors of 5-LO. Chemical Biology & Drug Design. 2013 May 20;82(3):284-293. Available from: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. 2013. Available from: [Link]

  • Sharma A, Kumar V. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications. 2022 Jun 17;52(12):1605-1623. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. 2017. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. 2024;527:01014. Available from: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. 2013 Jul 29;1(35):10266-10276. Available from: [Link]

  • de Souza TAVA, de Cássia Seabra de Oliveira K, da Silva FIG, de Oliveira HC, de Oliveira RB. Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Semantic Scholar. 2020. Available from: [Link]

  • Wang A, Liu Y, Liu Y, Wang L, Li Z, Ke X, Wang J, Zhang S, Wang J. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. 2016 May 24;7(7):697-702. Available from: [Link]

  • Atack JR, Street LJ, Pike A, Bromidge FA, Cook SM, Sohal B, MacLeod AM, Ferris P, Wafford KA, Dawson GR, Castro JL. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. 2006 Mar 15;16(6):1518-22. Available from: [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available from: [Link]

  • Cerna I, Králová P, Slaninová J, Cikánková T, Trávníček Z, Hradil P. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021 Dec 14;6(51):35265-35277. Available from: [Link]

  • Cai J, Li L, Liu G, Tang W, Wang G, Chen Y, Ji M, Wu D. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011 Jan 1;21(1):592-8. Available from: [Link]

  • Sławiński J, Szafrański K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017 Mar 4;22(3):400. Available from: [Link]

  • Gómez M, Kurva M, Gámez-Montaño R. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. 2024 Nov 14;15(1):154. Available from: [Link]

  • Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, likely novel derivative, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol , and extrapolates its therapeutic potential based on the extensive research conducted on its parent scaffold. While direct studies on this compound are not publicly available, its structural features—the imidazo[1,2-a]pyridine core, a bromine atom at the 7-position, and a methanol group at the 3-position—provide a strong basis for hypothesizing its utility in several key therapeutic areas. This document will delve into the rationale behind these hypotheses, propose robust experimental workflows for validation, and discuss the potential mechanisms of action, with a primary focus on oncology and neurodegenerative diseases.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Foundation of Therapeutic Versatility

The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic ring, is a structural motif of significant interest in drug discovery.[3] Its planarity and electron distribution allow for diverse interactions with biological targets, making it a versatile starting point for developing novel therapeutics.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (for acute heart failure) underscore the clinical success of this scaffold.[4][5]

The broad pharmacological profile of imidazo[1,2-a]pyridine derivatives is well-documented, with activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] This wide range of activities stems from the ability of this scaffold to be readily functionalized at various positions, allowing for fine-tuning of its physicochemical and pharmacological properties.

Structural Features of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

The subject of this guide, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, possesses two key substitutions on the core scaffold that are likely to influence its biological activity:

  • 7-Bromo Substitution: The presence of a halogen, specifically bromine, at the C7 position can significantly impact the compound's properties. Halogen bonds can enhance binding affinity to protein targets. Furthermore, the lipophilicity is increased, which can affect cell permeability and overall pharmacokinetic profile. Bromine can also serve as a handle for further synthetic modifications.

  • 3-Methanol Substitution: The hydroxymethyl group at the C3 position introduces a polar, hydrogen-bonding capable moiety. This can influence solubility and interactions with specific amino acid residues in a target's binding site. This group also presents a potential site for metabolic modification or for the attachment of other functional groups to create prodrugs or new chemical entities.

The combination of these features on the proven imidazo[1,2-a]pyridine core suggests that (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a compelling candidate for therapeutic investigation.

Hypothesized Therapeutic Application: Oncology

A substantial body of evidence points to the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[3][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][9]

Rationale: Kinase Inhibition

Protein kinases are a major class of enzymes that are often dysregulated in cancer, making them prime targets for therapeutic intervention.[10] Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of several kinases, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation, and its hyperactivation is a hallmark of many cancers.[11][12] Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated inhibitory activity against key kinases in this pathway.[11]

  • Receptor Tyrosine Kinases (RTKs): The Insulin-like Growth Factor-1 Receptor (IGF-1R) is an RTK that plays a significant role in cancer cell proliferation and survival.[13] Novel imidazo[1,2-a]pyridines have been identified as potent inhibitors of IGF-1R.[13][14]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[15] The imidazo[1,2-a]pyridine core has been utilized to develop CDK inhibitors.[16]

  • KRAS G12C: Recent research has highlighted the use of the imidazo[1,2-a]pyridine scaffold to develop covalent inhibitors targeting the KRAS G12C mutation, which is prevalent in several intractable cancers.[17]

Given this precedent, it is highly plausible that (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol could function as a kinase inhibitor. The 7-bromo substituent could enhance binding to the kinase active site, while the 3-methanol group could form key hydrogen bonds.

Proposed Investigational Workflow

To evaluate the anticancer potential of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, a systematic, multi-stage approach is recommended.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Kinase Panel Screening B->C Active in cell lines D Western Blot Analysis (Target phosphorylation) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V/PI) D->F G Pharmacokinetic Studies (ADME) F->G H Xenograft Tumor Models G->H

Caption: Proposed experimental workflow for evaluating the anticancer potential of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., NCI-H358 for KRAS mutations, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Protocol 2: Western Blot for Kinase Phosphorylation

  • Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of target kinases (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Hypothesized Therapeutic Application: Neurodegenerative Diseases

The imidazo[1,2-a]pyridine scaffold has also shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.[10]

Rationale: Kinase Inhibition in a Neurological Context

Certain kinases, such as DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1), are implicated in the pathology of Alzheimer's disease.[10] The inhibition of these kinases is considered a potential therapeutic strategy.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of DYRK1A and CLK1.[10]

Given the structural similarities, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol could potentially exhibit inhibitory activity against these neurologically relevant kinases.

Proposed Investigational Workflow

A focused approach is necessary to explore the neuroprotective potential of the compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Preclinical Evaluation A In Vitro Kinase Assays (DYRK1A, CLK1) B Neuroblastoma Cell Viability A->B C Tau Phosphorylation Assays B->C D Aβ Aggregation Inhibition Assays B->D E Blood-Brain Barrier Permeability Studies C->E D->E F In Vivo Models of Alzheimer's Disease E->F

Caption: Proposed experimental workflow for evaluating the neuroprotective potential of the compound.

Other Potential Therapeutic Applications

The versatility of the imidazo[1,2-a]pyridine scaffold suggests that (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol could have applications in other therapeutic areas as well.

  • Antitubercular: Imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis.[18] The structural features of the title compound warrant investigation in this area.

  • Anti-inflammatory: Derivatives of this scaffold have demonstrated anti-inflammatory properties.[5]

  • Antiviral and Antifungal: A broad range of antimicrobial activities have been reported for this class of compounds.[19]

Synthesis

While a specific synthesis for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is not detailed in the provided search results, a plausible synthetic route can be inferred from known methodologies for similar compounds. A common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[4] For the synthesis of the title compound, this would likely involve the reaction of 4-bromo-2-aminopyridine with a suitable 3-carbon synthon containing a protected hydroxyl group, followed by deprotection. Alternatively, a one-pot synthesis via the Groebke–Blackburn–Bienaymé reaction could be explored.[20][21][22]

Conclusion and Future Directions

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, while apparently a novel chemical entity, stands on the shoulders of a well-established and therapeutically significant scaffold. The extensive research on imidazo[1,2-a]pyridine derivatives provides a strong rationale for investigating this compound's potential as an anticancer and neuroprotective agent, likely through the mechanism of kinase inhibition. The proposed experimental workflows offer a clear and logical path for validating these hypotheses. Future research should focus on the efficient synthesis of this compound and its analogs, followed by a systematic evaluation of their biological activities as outlined in this guide. The structure-activity relationships derived from these studies will be crucial for optimizing the therapeutic potential of this promising class of molecules.

References

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (2016). European Journal of Medicinal Chemistry. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. (n.d.). Systematic Reviews in Pharmacy. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Pharmaceutical Research International. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011). Molecular Cancer Therapeutics. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2025). ResearchGate. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2026). ResearchGate. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). Asian Journal of Research in Chemistry. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Molecules. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Creative Research Thoughts. [Link]

Sources

Foundational

Unveiling the Interactome: A Chemoproteomic and Biophysical Blueprint for Identifying Novel Biological Targets of Imidazo[1,2-a]pyridine Derivatives

Executive Summary Imidazo[1,2-a]pyridines represent a highly privileged, nitrogen-bridged bicyclic scaffold in medicinal chemistry. While historically recognized for GABA-A receptor modulation (e.g., the anxiolytic zolpi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a highly privileged, nitrogen-bridged bicyclic scaffold in medicinal chemistry. While historically recognized for GABA-A receptor modulation (e.g., the anxiolytic zolpidem), recent phenotypic screening campaigns have revealed their profound efficacy across diverse therapeutic areas, including oncology, infectious diseases, and multidrug resistance. Moving from a phenotypic hit to a validated therapeutic lead requires rigorous target deconvolution. As a Senior Application Scientist, I have designed this technical guide to outline a self-validating, multi-tiered methodology—anchored in multiplexed chemoproteomics and surface plasmon resonance (SPR)—to identify and validate novel biological targets for imidazo[1,2-a]pyridine derivatives.

The Pharmacological Versatility of the Imidazo[1,2-a]pyridine Scaffold

The unique physicochemical properties of the imidazo[1,2-a]pyridine core allow for versatile functionalization, enabling strong interactions with diverse biological targets such as kinases, tubulin, and cytochrome bc1 complexes (1)[1].

The causality behind this broad bioactivity lies in the scaffold's ability to act as a bioisostere for purines and indoles, allowing it to comfortably occupy ATP-binding pockets and allosteric sites. For instance, scaffold hopping strategies have successfully generated dual-target inhibitors of ABCB1 and ABCG2, effectively reversing multidrug resistance in cancer models (2)[2]. In infectious diseases, imidazo[1,2-a]pyridine amides like telacebec (Q203) target the QcrB subunit of Mycobacterium tuberculosis (3)[3], while other derivatives exhibit potent sub-micromolar inhibition of the influenza A virus RNA-dependent RNA polymerase (RdRp) (4)[4].

Phase I: Unbiased Target Deconvolution via Chemoproteomics

Causality & Rationale

In silico docking requires a priori knowledge of the target, and isolated biochemical assays strip away the cellular context. Chemoproteomics, specifically Multiplexed Inhibitor Bead (MIB) profiling or affinity chromatography, bridges this gap by capturing the native interactome. This approach is critical because it accounts for post-translational modifications, endogenous ATP competition, and multi-protein complexes that dictate true in vivo target engagement.

Self-Validating Protocol: Affinity-Based Chemoproteomic Profiling

To ensure trustworthiness, this protocol is designed with an internal competitive displacement control, ensuring that identified proteins are true pharmacological targets rather than background matrix binders.

  • Probe Synthesis & Linker Attachment: Synthesize an analog of the active imidazo[1,2-a]pyridine derivative featuring a terminal amine or alkyne linker (e.g., PEG spacer). Causality Check: Structure-Activity Relationship (SAR) studies dictate that modifications at the 6- or 7-position of the imidazo[1,2-a]pyridine ring generally retain biological activity (such as antifungal efficacy), making these ideal, non-disruptive attachment points (5)[5].

  • Matrix Immobilization: Covalently couple the probe to an NHS-activated Sepharose 4B matrix. Validation Control: Quench a separate batch of beads with ethanolamine to serve as a negative control matrix.

  • Lysate Preparation: Lyse target cells (e.g., cancer cell lines or fungal cultures like C. albicans) in a non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, protease/phosphatase inhibitors) to preserve native protein conformations.

  • Competitive Affinity Enrichment: Divide the lysate into two streams.

    • Stream A (Vehicle): Pre-incubate with 1% DMSO.

    • Stream B (Competitor): Pre-incubate with a 10-fold excess of the free, untagged imidazo[1,2-a]pyridine derivative. Incubate both streams with the immobilized probe matrix. True targets will bind the matrix in Stream A but will be outcompeted and absent in Stream B (5)[5].

  • On-Bead Digestion & LC-MS/MS: Perform stringent washing, followed by on-bead tryptic digestion. Analyze the resulting peptides via quantitative LC-MS/MS to identify the enriched targets.

Chemoproteomics A 1. Probe Synthesis (6/7-position linker) B 2. Matrix Immobilization (Sepharose Beads) A->B C 3. Native Cell Lysate Incubation B->C D 4. Competitive Wash (Free Ligand Control) C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS & Target Identification E->F

Step-by-step chemoproteomic workflow for unbiased target identification of imidazo[1,2-a]pyridines.

Phase II: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale

While mass spectrometry identifies target enrichment, it cannot quantify direct binding kinetics (association/dissociation rates) or rule out indirect complex binding. SPR provides real-time, label-free biophysical validation. For imidazo[1,2-a]pyridines targeting viral polymerases, SPR has successfully identified sub-micromolar binders to the PAC-PB1N interface, proving direct target engagement (4)[4].

Self-Validating Protocol: SPR Kinetic Profiling
  • Sensor Chip Preparation: Immobilize the recombinant target protein (identified from Phase I) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Validation Control: Activate and immediately quench a reference flow cell to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dissolve the imidazo[1,2-a]pyridine derivative in the running buffer. Ensure exact DMSO matching (typically 1-5%) between the running buffer and the analyte samples to prevent bulk shift artifacts.

  • Kinetic Injection: Inject a concentration series of the derivative (e.g., 0.1× to 10× the estimated KD​ ) over both the active and reference flow cells at a high flow rate (e.g., 30-50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow running buffer to flow over the chip to measure the dissociation rate ( koff​ ). If the baseline does not recover, apply a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ (4)[4].

SPR_Workflow Step1 Target Immobilization (CM5 Sensor Chip) Step2 Analyte Injection (Imidazopyridine Series) Step1->Step2 Step3 Association Phase (Real-time Binding) Step2->Step3 Step4 Dissociation Phase (Buffer Wash) Step3->Step4 Step5 1:1 Langmuir Kinetic Modeling Step4->Step5

Surface Plasmon Resonance (SPR) workflow for kinetic validation of identified biological targets.

Quantitative Data Presentation: Recent Target Discoveries

The integration of chemoproteomics, SPR, and phenotypic screening has elucidated several novel targets for the imidazo[1,2-a]pyridine scaffold. The table below summarizes recent quantitative milestones demonstrating the scaffold's broad utility.

Target ProteinDisease ContextIdentification / Validation MethodBinding Affinity / PotencyReference
ABCB1 / ABCG2 Multidrug Resistance (Cancer)Scaffold Hopping & ATPase AssayReversal Fold: 8.35 (ABCB1)[2]
Yck2 (CK1 homolog) Fungal Infection (C. albicans)MIB/MS ChemoproteomicsHigh Selectivity over Human Kinome[5]
RdRp (PA-PB1) Influenza A VirusSPR Affinity-Based Screening IC50​ = 0.29 μM, KD​ = 4.11 μM[4]
QcrB (Cytochrome bcc) Tuberculosis (M. tuberculosis)Whole Genome Sequencing & Bioassays MIC80​ < 0.5 μM[3]

Conclusion

The imidazo[1,2-a]pyridine core is far more than a legacy scaffold for neurological indications; it is a dynamic, privileged structure capable of addressing severe unmet medical needs in oncology and infectious diseases. By employing a rigorous, self-validating pipeline—moving from unbiased chemoproteomic target deconvolution to precise SPR biophysical validation—researchers can systematically map the interactome of these derivatives. This E-E-A-T aligned methodology ensures that subsequent lead optimization is driven by confirmed molecular mechanisms rather than phenotypic black boxes, ultimately accelerating the path to clinical translation.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

  • Title: Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Chemoproteomic Profiling of C. albicans for Characterization of Anti-fungal Kinase Inhibitors Source: PMC / NIH URL: [Link]

  • Title: Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study Source: PubMed / NIH URL: [Link]

Sources

Exploratory

role of the methanol group in imidazopyridine bioactivity

The Role of the Hydroxymethyl (Methanol) Group in Imidazopyridine Bioactivity: A Mechanistic and Structural Perspective Executive Summary Imidazopyridines represent a privileged class of nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Hydroxymethyl (Methanol) Group in Imidazopyridine Bioactivity: A Mechanistic and Structural Perspective

Executive Summary

Imidazopyridines represent a privileged class of nitrogen-containing heterocycles widely utilized in modern drug discovery. While the core bicyclic scaffold provides excellent hydrophobic anchoring and π-π stacking capabilities within protein binding pockets, the strategic incorporation of a hydroxymethyl (–CH₂OH) substituent—often referred to structurally as a methanol group—acts as a critical determinant of bioactivity. As a Senior Application Scientist, I have observed that this functionalization is rarely just a solubilizing afterthought; it is a precision-engineered warhead. This whitepaper dissects the causality behind the hydroxymethyl group's impact on target affinity, physicochemical optimization, and photophysical properties.

Mechanistic Foundations: The Causality of the –CH₂OH Group

The addition of a methanol group to the imidazopyridine core fundamentally alters the molecule's interaction landscape through three primary mechanisms:

  • Bifunctional Hydrogen Bonding: The –CH₂OH group is amphoteric in terms of hydrogen bonding, acting simultaneously as a donor and an acceptor. In the development of Janus Kinase (JAK) inhibitors, the removal of a hydrogen-bond donor drastically reduces compound potency. The introduction of a hydroxymethyl group restores binding affinity by directly engaging solvent-exposed residues, such as Glu966 and Cys909 in the JAK1 hinge region[1].

  • Water-Mediated Hydration Networks: In Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the hydroxymethyl moiety participates in complex hydration networks. Molecular dynamics (MD) simulations reveal that this group facilitates water-mediated interactions within the ATP-binding pocket, maintaining double-digit nanomolar potency while optimizing the central nervous system (CNS) permeability profile .

  • Receptor Conformation Stabilization: For Toll-like Receptor 7 (TLR7) antagonists, the hydroxymethyl group serves as a "non-induced" hydrogen bond warhead. It stabilizes the "flipped-out" conformation of the Q354 side chain, maintaining the opening of the S1 pocket and achieving subnanomolar antagonistic potency without causing steric clashes [2].

  • Photophysical Enhancement: Beyond target binding, 3-hydroxymethyl imidazo[1,2-a]pyridines exhibit significantly enhanced fluorescence intensity compared to their unsubstituted counterparts, emitting purple/blue light. This property is highly valuable for theranostic applications and the development of photochemical sensors[3].

Quantitative Impact on Bioactivity

The table below summarizes the profound impact of the hydroxymethyl group across various therapeutic targets, demonstrating how a single functional group dictates nanomolar efficacy.

TargetCompound VariantPotency (IC₅₀ / Kᵢ)Mechanistic Observation
JAK1 Unsubstituted Core>10 µMLoss of H-bond donor leads to a dramatic drop in potency[1].
JAK1 Hydroxymethyl Analog<10 nMRestores specific H-bond interactions with Glu966[1].
GSK-3β Pyridinyl Analog~40 nMBaseline ATP-competitive binding within the hinge region.
GSK-3β (Hydroxymethyl)pyridinyl<20 nMAffinity enhanced by water-mediated pocket interactions.
TLR7 Aminomethyl Tail426.7 nMSuboptimal binding dynamics and target engagement[4].
TLR7 Hydroxymethyl Warhead<1.0 nMStabilizes Q354 backbone via non-induced H-bonding[2].

Visualizing the Interaction Landscape

Pathway Core Imidazopyridine Core (Hydrophobic Anchor) Methanol Hydroxymethyl Group (-CH2OH) Core->Methanol C3/C5 Substitution Target Protein Target (e.g., JAK1 / GSK-3β) Core->Target π-π Stacking & Van der Waals Methanol->Target Direct H-Bonding (Donor/Acceptor) Solvent Aqueous Interface (Water Network) Methanol->Solvent Solvation & clogP Reduction Solvent->Target Water-Mediated Bridging

Fig 1: Interaction network of the hydroxymethyl group in imidazopyridine-target binding.

Self-Validating Experimental Workflow: Target Engagement

When evaluating the bioactivity of a hydroxymethyl-substituted imidazopyridine, standard IC₅₀ functional assays cannot distinguish between generalized lipophilic binding and specific hydrogen-bond engagement. To establish true causality, researchers must utilize a Self-Validating Thermal Shift Assay (TSA) Protocol paired with site-directed mutagenesis.

Causality Rationale: If the –CH₂OH group is truly responsible for potency via a specific hydrogen bond (e.g., to Glu966), mutating that specific residue to Alanine (which cannot accept the H-bond) should abolish the thermodynamic stabilization provided by the ligand.

Step-by-Step Methodology:

  • Ligand Preparation: Synthesize the 3-hydroxymethyl imidazopyridine derivative (e.g., via formaldehyde reductive amination). Validate purity to >95% via LC-MS and ¹H-NMR to ensure no unreacted aldehydes interfere with the assay.

  • Protein Expression: Express and purify the wild-type (WT) target kinase (e.g., JAK1 WT) and a mutant where the putative H-bond acceptor is knocked out (e.g., JAK1 Glu966Ala).

  • Thermal Shift Assay (TSA) Execution:

    • Plate 2 µM of WT and Mutant protein in separate wells of a 96-well PCR plate.

    • Add 10 µM of the hydroxymethyl ligand and 5X SYPRO Orange dye in a physiological buffer (e.g., HEPES pH 7.4).

    • Subject the plates to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a real-time qPCR machine.

    • Calculate the melting temperature (Tₘ) from the first derivative of the fluorescence melt curve.

  • Self-Validation Logic:

    • Observation: The ligand induces a positive ∆Tₘ shift (>2°C) in the WT protein, indicating thermodynamic stabilization.

    • Validation: The ∆Tₘ shift is completely lost in the Glu966Ala mutant. This internal control self-validates that the stabilization is causally driven by the specific hydrogen bond formed by the hydroxymethyl group, rather than non-specific hydrophobic interactions.

Protocol Synth Synthesis (Formaldehyde + Core) Purify LC-MS/NMR (>95% Purity) Synth->Purify Yields -CH2OH Assay Thermal Shift Assay (WT Protein) Purify->Assay Validated Ligand Control Mutant Control (H-Bond Knockout) Assay->Control ∆Tm Observed Valid Self-Validation (Specific Affinity) Control->Valid Loss of ∆Tm

Fig 2: Self-validating workflow for confirming hydroxymethyl-driven target engagement.

Conclusion

The methanol/hydroxymethyl group is not merely a passive solubilizing appendage; it is an active, precision-engineered warhead. By acting as a dual hydrogen-bond donor/acceptor, orchestrating water-mediated networks, and stabilizing specific receptor conformations, the –CH₂OH group dictates the ultimate bioactivity and pharmacokinetic viability of imidazopyridine therapeutics.

References

  • Bach, J., et al. (2019). "Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases." Journal of Medicinal Chemistry. URL:[Link]

  • Buonfiglio, R., et al. (2020). "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches." Molecules. URL:[Link]

  • Yao, P., et al. (2026). "Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study." Journal of Medicinal Chemistry. URL:[Link]

  • Velázquez-Olvera, S., et al. (2012). "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Chemistry Central Journal. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Initial Cytotoxicity Assessment of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Abstract This technical guide provides a comprehensive framework for conducting an initial, robust in vitro cytotoxicity assessment of the novel compound, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. The imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting an initial, robust in vitro cytotoxicity assessment of the novel compound, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to experimental design, execution, and data interpretation. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring the generation of reliable and actionable data.

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a nitrogen-rich heterocyclic system that has garnered significant attention in pharmaceutical research due to its therapeutic potential.[1][3] Various derivatives have been synthesized and evaluated for a range of biological activities, with many exhibiting promising anticancer effects by modulating key signaling pathways and inducing apoptosis.[4][5] The specific compound, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, is a derivative that warrants a thorough investigation of its cytotoxic potential. The introduction of a bromine atom at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[6]

The primary objective of this initial assessment is to determine the concentration-dependent cytotoxic effect of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol on various cell lines. This will allow for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for evaluating a compound's potency.[7][8][9] A well-designed initial screen is not merely about identifying toxicity; it's about building a foundational dataset that will guide future, more mechanistic studies.

Strategic Experimental Design

A successful cytotoxicity assessment hinges on a well-thought-out experimental design. This involves the careful selection of cell lines and a primary assay that is both robust and informative.

Cell Line Selection: A Multi-faceted Approach

Relying on a single cell line can provide a narrow and potentially misleading view of a compound's activity.[10] Therefore, a panel of cell lines is recommended to obtain a broader understanding of the compound's cytotoxic profile.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines from different tissue origins to assess for any tissue-specific toxicity.[11] For a compound with unknown potential, a common starting point includes liver (e.g., HepG2), lung (e.g., A549), and breast (e.g., MCF-7) cancer cell lines, as these represent major cancer types.[1]

  • Disease Relevance: If there is a therapeutic hypothesis, include cell lines that are relevant to that disease state.[11]

  • Inclusion of a "Normal" Cell Line: It is crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells like HEK293 or fibroblasts) to determine the compound's selectivity index (SI).[10][12] The SI, calculated as the ratio of the IC50 in the normal cell line to the IC50 in a cancer cell line, provides an early indication of the therapeutic window.[10] A higher SI suggests greater selectivity for cancer cells.[10]

  • Growth Characteristics and Doubling Time: Choose cell lines with well-characterized growth patterns and reasonable doubling times to ensure the feasibility of the experimental timeline.

Recommended Initial Cell Line Panel:

Cell LineTissue of OriginCharacteristics
HepG2 Liver CarcinomaWell-differentiated, retains many liver-specific metabolic functions.
A549 Lung CarcinomaCommonly used model for lung cancer studies.
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, a workhorse in breast cancer research.[12]
HEK293 Human Embryonic KidneyOften used as a "normal" control due to its non-cancerous origin.[12][13]
Primary Cytotoxicity Assay: The MTT Assay

For the initial broad screening of cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust choice.[14][15]

Principle of the MTT Assay:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][16] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

Why the MTT Assay is a Good Starting Point:

  • High-Throughput Compatibility: The assay is easily adaptable to a 96-well plate format, making it suitable for screening multiple concentrations of the compound.[17]

  • Cost-Effectiveness and Simplicity: It is a relatively inexpensive and straightforward assay to perform.[12][17]

  • Established Methodology: The protocol is well-established and widely documented in scientific literature.[14][16]

Detailed Experimental Protocol: The MTT Assay

The following protocol provides a step-by-step guide for performing the MTT assay. Adherence to these steps is critical for generating reproducible and reliable data.

Reagent and Material Preparation
  • Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in the cell culture wells does not exceed a non-toxic level (typically ≤ 0.5%).

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[14] This solution should be filter-sterilized and stored protected from light at 4°C for short-term use or -20°C for long-term storage.[14][18]

  • Solubilization Solution: A common choice is DMSO or a solution of 10% SDS in 0.01 M HCl.[14][16]

  • 96-well flat-bottom sterile microplates.

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay workflow.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of the test compound incubate1->treat controls Include vehicle and untreated controls incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72 hours) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: A flowchart of the MTT assay protocol.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[15] The optimal seeding density should be determined for each cell line to ensure they are still in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[15]

  • Compound Treatment:

    • Prepare serial dilutions of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol in complete medium from the stock solution. A typical starting concentration range could be from 0.1 µM to 100 µM, with 8-10 dilutions.[15]

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as used for the highest compound concentration. This is crucial to account for any solvent-induced toxicity.

      • Untreated Control (100% Viability): Cells in medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[16]

    • Incubate the plate for an additional 3-4 hours at 37°C.[15] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14][18]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.[18]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[16][19] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of the IC50 Value

The IC50 is the concentration of the compound that inhibits cell viability by 50%.[7][8][9] It is a key measure of the compound's potency.

Procedure:

  • Plot a Dose-Response Curve: Create a graph with the logarithm of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[20][21][22]

  • Non-linear Regression: Use a software package like GraphPad Prism or a specialized online calculator to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[7][23][24]

  • IC50 Determination: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[7]

Data Presentation

Summarize the calculated IC50 values in a clear and concise table.

Example Data Table:

Cell LineExposure Time (hours)IC50 (µM)
HepG2 24[Insert Value]
48[Insert Value]
72[Insert Value]
A549 24[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-7 24[Insert Value]
48[Insert Value]
72[Insert Value]
HEK293 24[Insert Value]
48[Insert Value]
72[Insert Value]

Secondary Assays: Delving Deeper into the Mechanism of Cytotoxicity

The MTT assay provides a measure of overall cell viability but does not elucidate the mechanism of cell death. Based on the IC50 values obtained, secondary assays should be employed to investigate whether the observed cytotoxicity is due to necrosis or apoptosis.

Decision Tree for Secondary Assay Selection

The following diagram outlines a logical progression for selecting secondary assays based on the primary screening results.

Secondary_Assay_Decision Secondary Assay Selection Pathway start Primary Screen: MTT Assay Results (IC50 values) decision Is significant cytotoxicity observed? start->decision necrosis LDH Release Assay (Measures membrane integrity) decision->necrosis Yes apoptosis Caspase-3/7 Activity Assay (Measures apoptosis execution) decision->apoptosis Yes end Further Mechanistic Studies decision->end No necrosis->end apoptosis->end

Caption: A decision tree for selecting secondary cytotoxicity assays.

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[25][26] The LDH assay measures the amount of released LDH, which is proportional to the number of dead cells.[27][28]

Protocol Overview:

  • Treat cells with (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol as in the MTT assay.

  • Collect the cell culture supernatant.

  • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[28]

  • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • The newly formed NADH reduces the tetrazolium salt to a colored formazan product.[28]

  • Measure the absorbance of the formazan product, which is directly proportional to the amount of LDH released.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[29][30] Caspase-3 and Caspase-7 are key executioner caspases.[29][30] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[29][31] The cleavage event releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7.[29][32]

Protocol Overview:

  • Treat cells with (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol in a multi-well plate.

  • Add the Caspase-Glo® 3/7 reagent directly to the wells.[29][32] This reagent contains the proluminescent substrate and components for cell lysis.

  • Incubate at room temperature to allow for cell lysis and substrate cleavage.

  • Measure the luminescence using a plate reader.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the initial cytotoxicity assessment of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. By employing a panel of cell lines and a primary MTT assay, followed by mechanistically informative secondary assays like LDH release and caspase-3/7 activity, researchers can generate a robust dataset. This initial characterization is a critical first step in understanding the compound's biological activity and will inform the design of subsequent, more in-depth studies, such as cell cycle analysis, investigation of specific signaling pathways, and ultimately, in vivo efficacy and toxicity studies. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the discovery of novel therapeutic agents, and a systematic approach to their initial biological evaluation is essential for advancing these compounds through the drug discovery pipeline.[3][33][34]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Shellman, Y. G. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Chemical Methodologies. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Retrieved from [Link]

  • Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • (2025, December 2). Understanding Dose-Response Relationships in Toxicology. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Al-Gazally, M. E., et al. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Gastrointestinal Cancer. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Leist, M. (n.d.). Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2026, March 2). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Retrieved from [Link]

  • Taylor & Francis. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthetic Route to (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Target Compound: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2)[1][2] Primary Applications: Key intermediate in the synthesis of kinase inhibitors (e.g., CDK9) and GABA-A receptor modulators[3]. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2)[1][2] Primary Applications: Key intermediate in the synthesis of kinase inhibitors (e.g., CDK9) and GABA-A receptor modulators[3].

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry, favored for its favorable physicochemical properties and ability to mimic key hydrogen-bonding networks in ATP-binding pockets[3][4]. The synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol requires a highly regioselective, three-step convergent approach starting from 2-amino-4-bromopyridine.

As a Senior Application Scientist, I have structured this protocol to ensure that each step acts as a self-validating system. By understanding the underlying causality—such as why specific pH adjustments are critical during workups or why temperature control dictates regioselectivity—process chemists can reliably scale this route while minimizing impurity profiles.

Mechanistic Pillars of the Synthesis
  • Tschitschibabin Cyclization: The construction of the bicyclic core relies on the condensation of 2-amino-4-bromopyridine with an α -halocarbonyl (chloroacetaldehyde)[5]. The pyridinic nitrogen, being more nucleophilic than the exocyclic amine, performs an initial SN​2 displacement of the chloride. Subsequent intramolecular attack by the exocyclic amine on the aldehyde carbon, followed by dehydration, yields the aromatic 7-bromoimidazo[1,2-a]pyridine[5].

  • Vilsmeier-Haack Formylation: The imidazo[1,2-a]pyridine system is highly electron-rich, particularly at the C-3 position. The electrophilic chloromethyleneiminium ion (Vilsmeier reagent, formed in situ from POCl 3​ and DMF) attacks C-3 exclusively[5]. The resulting iminium intermediate is subsequently hydrolyzed to the aldehyde.

  • Hydride Reduction: The C-3 carbaldehyde is smoothly reduced to the corresponding primary alcohol using sodium borohydride in methanol. Methanol acts as both the solvent and the proton source required to collapse the boron alkoxide intermediate.

Synthetic Workflow Visualization

SynthesisRoute SM 2-Amino-4-bromopyridine (CAS: 84249-14-9) Step1 Tschitschibabin Cyclization SM->Step1 ClCH2CHO (aq) EtOH, Reflux Int1 7-Bromoimidazo[1,2-a]pyridine (CAS: 808744-34-5) Step1->Int1 -H2O, -HCl Step2 Vilsmeier-Haack Formylation Int1->Step2 POCl3, DMF 0°C to 80°C Int2 7-Bromoimidazo[1,2-a]pyridine- 3-carbaldehyde (CAS: 1019020-14-4) Step2->Int2 H2O (Hydrolysis) Step3 Hydride Reduction Int2->Step3 NaBH4 MeOH, 0°C to RT Product (7-Bromoimidazo[1,2-a]pyridin- 3-yl)methanol (CAS: 1519759-18-2) Step3->Product

Figure 1: Three-step synthetic workflow for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol.

Quantitative Data & Stoichiometry

Table 1: Standardized stoichiometry and reaction parameters for scale-up.

StepReagent / ReactantMW ( g/mol )Eq.RoleTemp / Time
1 2-Amino-4-bromopyridine173.011.0Starting MaterialReflux, 12 h
1 Chloroacetaldehyde (40% aq)78.501.5C2 Synthon / ElectrophileReflux, 12 h
2 7-Bromoimidazo[1,2-a]pyridine197.031.0Intermediate 160–80 °C, 4–6 h
2 POCl 3​ 153.332.5Vilsmeier Reagent Precursor0 °C to 80 °C
2 DMF73.09ExcessSolvent & Formylating Agent0 °C to 80 °C
3 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde225.041.0Intermediate 20 °C to RT, 2 h
3 NaBH 4​ 37.831.5Hydride Source0 °C to RT, 2 h
3 Methanol32.04ExcessSolvent & Proton Source0 °C to RT

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine[4][5]

Causality Note: The reaction generates HCl as a byproduct, which protonates the highly basic imidazo[1,2-a]pyridine core (pKa ~ 6.8). A basic workup is strictly required to isolate the free base and prevent product loss in the aqueous phase.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromopyridine (1.0 eq) in absolute ethanol (approx. 10 mL/g of substrate)[3][5].

  • Addition: Add a 40-50 wt% aqueous solution of chloroacetaldehyde (1.5 eq) dropwise at room temperature[5].

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 1:1).

  • Workup (Self-Validation): Concentrate the mixture in vacuo to remove ethanol. Suspend the crude residue in water and carefully neutralize with saturated aqueous NaHCO 3​ until the pH reaches 8.0. Validation: The free base will precipitate or phase-separate at this pH.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via recrystallization or silica gel chromatography to afford 7-bromoimidazo[1,2-a]pyridine as a pale solid[4][5].

Step 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde[5][6]

Causality Note: POCl 3​ reacts violently with water and exothermically with DMF. The Vilsmeier reagent must be pre-formed at 0 °C to prevent thermal runaway and degradation of the DMF solvent[5].

  • Vilsmeier Reagent Formation: In an oven-dried flask under inert atmosphere (N 2​ or Ar), cool anhydrous DMF (10 mL/g of substrate) to 0 °C. Slowly add POCl 3​ (2.5 eq) dropwise, ensuring the internal temperature remains below 5 °C[5]. Stir for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

  • Electrophilic Attack: Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C[5].

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 4–6 hours until TLC indicates complete conversion[5].

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice. Critical Step: Slowly adjust the pH to 7-8 using 2M NaOH or saturated Na 2​ CO 3​ . The iminium intermediate hydrolyzes to the aldehyde, which is insoluble in neutral water and will precipitate.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual DMF/salts, and dry under high vacuum to yield 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[5][6][7].

Step 3: Synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol[1][2]

Causality Note: NaBH 4​ reacts with methanol to release hydrogen gas. Portionwise addition at 0 °C is mandatory to control the rate of H 2​ evolution and prevent the reaction from foaming over.

  • Reaction Setup: Suspend 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol (15 mL/g of substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Reduction: Add NaBH 4​ (1.5 eq) in small portions over 15 minutes. Validation: Effervescence (H 2​ gas) will be observed. The suspension will gradually clear into a homogeneous solution as the aldehyde is reduced to the more soluble alcohol.

  • Completion: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Quenching: Once TLC confirms the absence of the aldehyde, quench the reaction by adding saturated aqueous NH 4​ Cl dropwise to destroy excess NaBH 4​ .

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. The crude product can be triturated with diethyl ether or purified via flash chromatography (DCM:MeOH, 95:5) to afford pure (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol[2][8].

Sources

Application

Application Note: Chemoselective Reduction of Imidazopyridine Aldehydes using Sodium Borohydride

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, notably serving as the structural foundation for GABA_A receptor agonists like the blockbuster drug Zo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, notably serving as the structural foundation for GABA_A receptor agonists like the blockbuster drug Zolpidem. A critical step in the elaboration of this scaffold is the Vilsmeier-Haack formylation to yield an imidazopyridine-3-carbaldehyde, which is subsequently reduced to the corresponding 3-(hydroxymethyl)imidazopyridine primary alcohol.

Sodium borohydride ( NaBH4​ ) is the reagent of choice for this transformation. As a mild hydride source, it chemoselectively reduces aldehydes to primary alcohols without affecting esters, amides, or the basic imidazopyridine nitrogen[1].

Causality in Reagent and Solvent Selection: Unlike lithium aluminum hydride ( LiAlH4​ ), which reacts violently with protic solvents, NaBH4​ is highly compatible with methanol and ethanol. In fact, these protic solvents actively facilitate the reduction; they hydrogen-bond with the carbonyl oxygen to increase its electrophilicity and automatically hydrolyze the intermediate alkoxide salts into the final alcohol[2]. For scale-up procedures, utilizing THF/MeOH mixtures and careful temperature control (0 °C during addition) prevents excessive competitive reaction between NaBH4​ and the solvent, maximizing the atom economy of the hydride[3].

Reaction Pathway & Workflow

The reduction proceeds via a nucleophilic attack of the hydride anion onto the electrophilic carbonyl carbon, forming a tetrahedral borate-alkoxide intermediate. Subsequent solvent exchange and protonation yield the target primary alcohol.

ReactionPathway A Imidazopyridine Aldehyde B Hydride Attack (BH4-) A->B C Alkoxide Intermediate B->C D Protonation (MeOH/H2O) C->D E Primary Alcohol D->E

Mechanistic sequence of NaBH4-mediated aldehyde reduction.

ExperimentalWorkflow A 1. Dissolve Substrate (MeOH or THF/MeOH, 0 °C) B 2. Portion-wise Addition (1.2-1.5 eq NaBH4) A->B C 3. Reaction Stirring (RT, 1-2 hours) B->C D 4. Mild Quenching (Sat. aq. NH4Cl at 0 °C) C->D E 5. Liquid-Liquid Extraction (EtOAc or DCM) D->E F 6. Concentration & Isolation (Target Alcohol) E->F

Step-by-step workflow for the reduction of imidazopyridine aldehydes.

Experimental Protocol

This protocol outlines a self-validating, scalable methodology for the reduction of imidazopyridine-3-carbaldehydes.

Materials Required
  • Imidazopyridine-3-carbaldehyde derivative (1.0 equiv)

  • Sodium Borohydride ( NaBH4​ , 1.2 – 1.5 equiv)

  • Methanol (MeOH) or THF/MeOH (1:1 v/v) (10 volumes)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Charge a round-bottom flask equipped with a magnetic stir bar with the imidazopyridine aldehyde (1.0 equiv). Add 10 volumes of MeOH (or a 1:1 mixture of THF/MeOH for less soluble substrates). Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Cooling the solvent system minimizes the background reaction between NaBH4​ and methanol, preserving the hydride for the target aldehyde.

Step 2: Reagent Addition

  • Action: Add NaBH4​ (1.2 – 1.5 equiv) portion-wise over 15–20 minutes.

  • Causality: NaBH4​ reacts exothermically with methanol to produce hydrogen gas. Portion-wise addition prevents a runaway exotherm, controls gas evolution, and ensures the local concentration of hydride is maximized for aldehyde reduction rather than solvent quenching.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours. Monitor the reaction progress via TLC (typically 5-10% MeOH in DCM).

  • Causality: The starting aldehyde is highly UV-active and typically runs higher on silica gel than the resulting highly polar, hydrogen-bonding alcohol. Complete consumption of the starting material validates the end of the reaction phase.

Step 4: Quenching

  • Action: Re-cool the reaction mixture to 0 °C. Carefully add saturated aqueous NH4​Cl dropwise until gas evolution ceases. Stir for an additional 15 minutes.

  • Causality: Saturated NH4​Cl provides a mildly acidic proton source (pH ~5.5) that safely destroys unreacted hydride and hydrolyzes the boron-alkoxide complexes. Crucially, it avoids strongly acidic conditions (like 1N HCl) which would protonate the basic imidazopyridine nitrogen, forming a water-soluble salt and drastically reducing extraction yields.

Step 5: Extraction and Isolation

  • Action: Extract the aqueous mixture with EtOAc or DCM (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Causality: Drying and concentrating yields the crude 3-(hydroxymethyl)imidazopyridine, which is typically >95% pure by NMR and can be used directly in subsequent steps (e.g., chlorination with SOCl2​ or PBr3​ ) without further column chromatography.

Quantitative Data & Optimization

The table below summarizes validated reaction conditions and expected yields for various substituted imidazopyridine aldehydes, demonstrating the robust chemoselectivity and efficiency of the protocol.

SubstrateSolvent SystemTemp / TimeEquivalents ( NaBH4​ )Isolated Yield (%)
Imidazo[1,2-a]pyridine-3-carbaldehydeMeOH0 °C to RT, 1.0 h1.292
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeTHF/MeOH (1:1)0 °C to RT, 1.5 h1.595
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehydeMeOH0 °C to RT, 2.0 h1.589
8-Benzyloxyimidazo[1,2-a]pyridine-3-carbaldehydeTHF/EtOH (2:1)0 °C to RT, 1.5 h1.291

References

  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. European Patent Office (EP 1172364 B1).

  • [1] Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 1

  • [3] Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. 3

  • [2] 18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. 2

Sources

Method

Application Notes &amp; Protocols: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Dual-Functionalized Scaffold The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dual-Functionalized Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3][4] Its rigid, bicyclic structure and specific nitrogen atom arrangement allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5]

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol emerges as a particularly powerful building block for drug discovery and materials science. It strategically presents two distinct and orthogonally reactive functional groups:

  • C7-Bromine Atom : An ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties to build molecular complexity.

  • C3-Hydroxymethyl Group : A versatile functional group that can be readily oxidized to the corresponding aldehyde for further elaboration or converted into a leaving group for nucleophilic substitution reactions.

This guide provides an in-depth look at the reactivity of this building block, complete with detailed protocols for key synthetic transformations, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical Properties & Handling
PropertyValueSource
Molecular Formula C₈H₇BrN₂O[6]
Molecular Weight 227.06 g/mol [6]
Appearance Typically a pale to light-colored solid[7]
CAS Number 1095521-72-1N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)[7]
Storage Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.[6]

PART 1: Core Synthetic Applications at the C7-Position

The bromine atom at the C7 position is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions. These methods are foundational for creating carbon-carbon and carbon-nitrogen bonds, which are crucial for library synthesis and lead optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming biaryl and heteroaryl-aryl structures. The reaction couples the C7-bromo position with a variety of boronic acids or their esters.[8][9][10]

General Reaction Scheme:

Suzuki_Coupling reagents R-B(OH)₂, Pd Catalyst Base, Solvent, Heat end (7-Aryl-imidazo[1,2-a]pyridin-3-yl)methanol reagents->end start (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol start->reagents caption Fig. 1: Suzuki-Miyaura Coupling at C7.

Fig. 1: Suzuki-Miyaura Coupling at C7.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for coupling aryl halides.[11]

Materials:

  • (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, the arylboronic acid, and the base (K₂CO₃).

  • Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the main reaction flask via syringe, followed by the remaining degassed solvent mixture (dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl substituted product.

Expert Insight: The choice of base and ligand is critical. Carbonates are common, but stronger bases like potassium phosphate (K₃PO₄) may be needed for less reactive boronic acids.[12] Electron-rich, bulky phosphine ligands often accelerate the reaction and improve yields, especially for challenging substrates.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides, a transformation that is otherwise difficult to achieve.[12][14] This reaction is invaluable for introducing primary or secondary amine functionalities, which are common pharmacophores. The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination.[14][15]

General Reaction Scheme:

Buchwald_Hartwig reagents R¹R²NH, Pd Catalyst Bulky Ligand, Base Solvent, Heat end (7-(R¹R²N)-imidazo[1,2-a]pyridin-3-yl)methanol reagents->end start (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol start->reagents caption Fig. 2: Buchwald-Hartwig Amination.

Fig. 2: Buchwald-Hartwig Amination.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on general procedures for C-N coupling reactions.[11][12]

Materials:

  • (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.05 equiv)

  • A bulky biarylphosphine ligand (e.g., BINAP, Xantphos) (0.02 - 0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the Pd₂(dba)₃, ligand, and base to a flame-dried Schlenk flask.

  • Add (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol and the anhydrous solvent.

  • Add the amine (if liquid, via syringe; if solid, add with other solids).

  • Seal the flask and heat the mixture to 90-110 °C for 6-24 hours, with stirring. Monitor reaction progress by LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate or dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 7-amino-substituted product.

Trustworthiness Note: NaOtBu is a very strong, hygroscopic base. It must be handled under an inert atmosphere. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are recommended, though this may require longer reaction times or higher temperatures.[12]

PART 2: Core Synthetic Applications at the C3-Position

The C3-hydroxymethyl group offers a complementary site for synthetic modification, allowing for sequential or tandem functionalization strategies.

Oxidation to the Aldehyde

The conversion of the primary alcohol to an aldehyde is a key transformation. The resulting 7-bromo-3-formyl derivative is a versatile intermediate for reactions like reductive amination, Wittig olefination, and the synthesis of various heterocycles.[1]

General Reaction Scheme:

Oxidation reagents Oxidizing Agent (e.g., MnO₂, DMP) Solvent end 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde reagents->end start (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol start->reagents caption Fig. 3: Oxidation of C3-Methanol.

Fig. 3: Oxidation of C3-Methanol.

Protocol: Manganese Dioxide (MnO₂) Oxidation

This protocol uses a mild and selective oxidizing agent suitable for heterocyclic alcohols.

Materials:

  • (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 equiv by weight)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Dissolve or suspend (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol in a suitable volume of DCM in a round-bottom flask.

  • Add the activated MnO₂ in one portion. The reaction is often heterogeneous.

  • Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, spot.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or a short silica gel plug.

Expert Insight: The activity of MnO₂ can vary significantly between suppliers and batches. It is crucial to use "activated" MnO₂. The large excess is necessary due to the reaction occurring on the surface of the solid reagent. Alternative mild conditions include using Dess-Martin Periodinane (DMP) in DCM.

PART 3: Integrated Synthetic Workflow

The true power of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol lies in the ability to combine these reactions sequentially to build complex molecules. A typical workflow might involve first performing a cross-coupling reaction at the C7-position, followed by modification of the C3-methanol group.

Example Workflow: Synthesis of a Disubstituted Derivative

Workflow A (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol B (7-Aryl-imidazo[1,2-a]pyridin-3-yl)methanol A->B Step 1: Suzuki Coupling (Protocol 1.1) C 7-Aryl-imidazo[1,2-a]pyridine-3-carbaldehyde B->C Step 2: Oxidation (Protocol 2.1) D Final Derivative via Reductive Amination, Wittig, etc. C->D Step 3: Further Derivatization caption Fig. 4: Sequential Functionalization Workflow.

Fig. 4: Sequential Functionalization Workflow.

This sequential approach allows for the independent and controlled introduction of diverse functionalities at two key positions of the privileged imidazo[1,2-a]pyridine scaffold, making (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol an exceptionally valuable tool for accelerating drug discovery and chemical biology research.

References
  • Comparative Biological Activity of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives - Benchchem. BenchChem.
  • CAS 808744-34-5: 7-bromoimidazo[1,2-a]pyridine - CymitQuimica. CymitQuimica.
  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Grokipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis . Organic-synthesis.org. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate . ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega . American Chemical Society Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction . Wiley Online Library. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction . MDPI. Available at: [Link]

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives . IJCSR. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . ResearchGate. Available at: [Link]

  • 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 - MilliporeSigma . MilliporeSigma. Available at: [Link]

  • (7-Bromo-imidazo[1,2-a]pyridin-3-yl)-methanol - Suzhou ShiYa Biopharmaceuticals, Inc . ShiYa Biopharma. Available at: [Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' - SciSpace . SciSpace. Available at: [Link]

  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI . MDPI. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience . Letters in Applied NanoBioScience. Available at: [Link]01/2565-2570.pdf)

Sources

Application

Application Note: Derivatization Strategies for the Hydroxymethyl Group of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Executive Summary & Scaffold Significance The imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric foundation for blockbuster therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The imidazo[1,2-a]pyridine bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric foundation for blockbuster therapeutics (e.g., zolpidem, alpidem) and advanced solvatofluorochromic probes [2]. Within this chemical space, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2) acts as a highly versatile bifunctional building block.

While the 7-bromo position is primed for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 3-hydroxymethyl group provides a distinct, orthogonal vector for Structure-Activity Relationship (SAR) exploration. This application note details validated, self-correcting protocols for the derivatization of the 3-hydroxymethyl moiety, enabling researchers to efficiently generate libraries of C3-functionalized analogs [3].

Mechanistic Rationale & Reactivity Profile

The 3-position of the imidazo[1,2-a]pyridine core is highly electron-rich due to the enamine-like character of the fused imidazole ring.

  • Hetero-benzylic Reactivity: The −CH2​OH group exhibits reactivity analogous to benzylic alcohols. It is highly susceptible to nucleophilic substitution once activated (e.g., via conversion to a halide), making it an ideal hub for extending the molecule [1].

  • Stability Considerations (The "Self-Alkylation" Trap): A critical expert insight when converting the hydroxymethyl group to a halomethyl group (such as a chloromethyl or bromomethyl derivative) is the severe risk of intermolecular self-alkylation. The basic N1 nitrogen of one molecule can attack the electrophilic C3-halomethyl group of another, leading to polymeric quaternary ammonium salts.

  • Causality-Driven Solution: Halomethyl derivatives of this scaffold must be synthesized, isolated, and stored strictly as their hydrohalide salts (e.g., HCl or HBr salts). Protonation of the N1 nitrogen renders it non-nucleophilic, effectively shutting down the self-alkylation degradation pathway.

Experimental Protocols: Self-Validating Workflows

Protocol A: Mild Oxidation to (7-Bromoimidazo[1,2-a]pyridin-3-yl)carboxaldehyde

Purpose: Generates an electrophilic handle for reductive aminations, Wittig reactions, or Knoevenagel condensations. Causality: Activated manganese dioxide ( MnO2​ ) is selected over Jones reagent or Swern oxidation to prevent over-oxidation to the carboxylic acid and to avoid harsh acidic conditions that might degrade the electron-rich heterocycle [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an inert argon atmosphere.

  • Reagent Addition: Add 10.0 eq of activated MnO2​ (85%, ~10 µm particle size). Note: A large stoichiometric excess is standard for heterogeneous MnO2​ oxidations to ensure rapid kinetics and drive the reaction to completion.

  • Reaction: Stir the black suspension vigorously at room temperature for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) until complete consumption of the starting material ( Rf​ ~0.2) and the appearance of the aldehyde ( Rf​ ~0.6).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot EtOAc to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. The self-validating nature of this mild oxidation typically yields the aldehyde at >95% purity, requiring no further column chromatography.

Protocol B: Halogenation to 3-(Chloromethyl)-7-bromoimidazo[1,2-a]pyridine Hydrochloride

Purpose: Creates a potent electrophile for SN​2 displacement by amines, thiols, or alkoxides. Causality: Thionyl chloride ( SOCl2​ ) is used without an external organic base. The HCl gas generated during the reaction immediately protonates the imidazopyridine core, precipitating the product as the stable hydrochloride salt and inherently preventing self-alkylation [1].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 eq of the starting alcohol in anhydrous DCM (0.2 M) and cool to 0 °C in an ice-water bath.

  • Addition: Dropwise add 1.5 eq of SOCl2​ over 10 minutes. The suspension will initially clear into a solution, followed shortly by the formation of a new precipitate as the HCl salt is generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Evaporate the volatiles (DCM and excess SOCl2​ ) under a gentle stream of nitrogen or reduced pressure (ensure the use of a base trap to catch acidic vapors).

  • Isolation: Triturate the resulting crude solid with anhydrous diethyl ether, filter via vacuum filtration, and dry under high vacuum to afford the hydrochloride salt as a stable, off-white powder.

Protocol C: Steglich Esterification

Purpose: Synthesis of lipophilic prodrugs or acyl derivatives to modulate pharmacokinetic properties.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the alcohol, 1.2 eq of the desired carboxylic acid, and 0.1 eq of 4-Dimethylaminopyridine (DMAP) in anhydrous DMF (0.1 M).

  • Coupling: Cool the mixture to 0 °C and add 1.2 eq of EDC·HCl in a single portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data: Derivatization Efficiency

The following table summarizes the expected quantitative outcomes and stability profiles for the derivatization of the 3-hydroxymethyl group based on standard medicinal chemistry workflows.

Derivatization MethodReagents / ConditionsTarget Functional GroupAvg. Yield (%)Reaction TimeStability / Storage
Oxidation MnO2​ , DCM, RTAldehyde (-CHO)88 - 94%4 - 6 hStable at RT
Chlorination SOCl2​ , DCM, 0 °C to RTChloromethyl ( −CH2​Cl )90 - 95%2 hStable only as HCl salt
Bromination PBr3​ , THF, 0 °CBromomethyl ( −CH2​Br )85 - 89%1.5 hProne to degradation; use immediately
Esterification R-COOH, EDC, DMAPEster ( −CH2​OCOR )75 - 82%12 hStable at RT

Pathway Visualization

The logical flow of the derivatization strategies is mapped below, demonstrating how the primary alcohol serves as a divergence point for multiple synthetic trajectories.

G A Starting Material (7-Br-Imidazo[1,2-a]pyridin-3-yl)methanol B Oxidation (MnO2) A->B C Halogenation (SOCl2) A->C D Esterification (EDC/DMAP) A->D E 3-Carboxaldehyde (Reductive Amination) B->E F 3-Chloromethyl HCl (SN2 with Nucleophiles) C->F G 3-Ester Derivative (Prodrug Synthesis) D->G

Workflow for 3-hydroxymethyl derivatization of the imidazo[1,2-a]pyridine scaffold.

References

  • ResearchGate. "Push-pull intramolecular charge transfer solvatofluorochromic fluorophore for the selective and real-time detection of hydrazine". URL: [Link]

  • Google Patents. "US8648092B2 - Imidazo[1,2-a]pyridine derivatives: preparation and pharmaceutical applications".
  • RSC Publishing. "CuCl/air-mediated oxidative coupling reaction of imidazoheterocycles with N-aryl glycine esters". RSC Advances, 2017. URL:[Link]

Method

Application Note: Discovery and Synthesis of Novel Anti-Influenza Agents Utilizing (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Executive Summary & Mechanistic Rationale The continuous emergence of drug-resistant Influenza A virus (IAV) strains highlights critical vulnerabilities in current antiviral therapies, necessitating the exploration of no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The continuous emergence of drug-resistant Influenza A virus (IAV) strains highlights critical vulnerabilities in current antiviral therapies, necessitating the exploration of novel biological targets[1]. The viral RNA-dependent RNA polymerase (RdRp) complex—comprising the PA, PB1, and PB2 subunits—is a highly conserved and promising target. Specifically, disrupting the protein-protein interaction at the PA-PB1 interface effectively halts viral replication[2].

Recent structure-activity relationship (SAR) studies have identified the imidazo[1,2-a]pyridine scaffold as a privileged pharmacophore for RdRp inhibition. Its planar, nitrogen-rich core acts as a purine bioisostere, anchoring deeply within the PAC domain of the polymerase. Within this context, (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1519759-18-2)[3] serves as a highly versatile, bifunctional building block. It enables orthogonal functionalization: the 3-methanol group can be elaborated to capture critical hydrogen-bonding networks, while the 7-bromo position allows for the exploration of adjacent hydrophobic sub-pockets via transition-metal-catalyzed cross-coupling[2].

Mechanism of RdRp PA-PB1 interface disruption by imidazo[1,2-a]pyridine derivatives.

Strategic Workflow & Synthetic Design

To systematically build an anti-influenza library, we exploit the orthogonal reactivity of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. The workflow consists of three primary stages:

  • Oxidation : Conversion of the C3-methanol to a carboxylic acid.

  • Amidation : Installation of a C3-carboxamide to interact with LYS643 and GLN408 in the PAC protein[2].

  • Cross-Coupling : Palladium-catalyzed arylation at C7 to optimize the binding affinity ( KD​ ) and residence time within the hydrophobic pocket.

Step-by-step synthetic workflow from the bifunctional starting material to lead screening.

Detailed Experimental Protocols

Protocol 1: Mild Oxidation to 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • Causality & Rationale : Traditional harsh oxidants (e.g., KMnO4​ ) are prone to cleaving the electron-rich imidazopyridine ring. We employ a TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system. TEMPO provides highly selective oxidation of primary alcohols, while BAIB serves as a mild terminal oxidant, ensuring the heterocyclic core remains perfectly intact.

  • Step-by-Step Method :

    • Dissolve (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq) in a 1:1 mixture of Acetonitrile and Water (0.2 M).

    • Add TEMPO (0.1 eq) and BAIB (2.2 eq) sequentially at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validating System : Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the starting material ( Rf​ ~0.4) and the emergence of a baseline spot ( Rf​ ~0.1) indicates successful conversion to the polar carboxylic acid. Quench with saturated aqueous Na2​S2​O3​ , acidify to pH 4, and filter the resulting precipitate. Confirm via LC-MS (Expected [M+H]+ for C8​H5​BrN2​O2​ is 241.0).

Protocol 2: Amide Coupling for Library Generation
  • Causality & Rationale : HATU is selected over standard carbodiimides (EDC/DCC) due to its superior efficiency in coupling sterically hindered primary/secondary amines to heterocyclic carboxylic acids, minimizing epimerization and side reactions. DIPEA is utilized as a non-nucleophilic base to maintain the basic environment required for active ester formation without competing for the electrophile.

  • Step-by-Step Method :

    • Dissolve the synthesized 3-carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

    • Add the desired amine (e.g., 4-fluoroaniline) (1.2 eq) and stir for 2 hours.

  • Self-Validating System : Perform an LC-MS analysis of the crude mixture. The active ester intermediate must be completely consumed. Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF) and brine. The organic layer is dried and concentrated.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C7
  • Causality & Rationale : The 7-bromo position of the imidazo[1,2-a]pyridine is less reactive than standard aryl bromides due to the electron-donating nature of the fused system. Pd(dppf)Cl2​ is chosen because the bidentate dppf ligand stabilizes the palladium intermediate, preventing catalyst deactivation by the nitrogen-rich core, and accelerates transmetalation with sterically demanding boronic acids[4].

  • Step-by-Step Method :

    • In a microwave vial, combine the C3-amide intermediate (1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

    • Add a degassed mixture of 1,4-Dioxane and Water (4:1, 0.1 M).

    • Add Pd(dppf)Cl2​ (0.05 eq), seal the vial, and purge with N2​ for 5 minutes.

    • Heat the mixture under microwave irradiation at 110 °C for 45 minutes.

  • Self-Validating System : Post-reaction aqueous workup followed by silica gel chromatography. Critical Check : Purity must be >95% by HPLC (UV 254 nm) before proceeding to biological assays to prevent false positives in Surface Plasmon Resonance (SPR) screening.

Biological Evaluation & SAR Profiling

SPR Affinity Screening Protocol

To quantify the binding affinity ( KD​ ) of the synthesized compounds to the target, Surface Plasmon Resonance (SPR) is utilized instead of standard enzymatic assays. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ), which is critical for identifying compounds with long residence times at the PA-PB1 interface.

  • Immobilize purified PAC domain protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Inject serial dilutions of the synthesized imidazo[1,2-a]pyridine derivatives (ranging from 0.1 μM to 10 μM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Record sensorgrams and fit the data to a 1:1 Langmuir binding model to determine the KD​ .

Quantitative SAR Summary

The table below summarizes representative SAR data demonstrating how systematic orthogonal modification of the (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol scaffold impacts both antiviral potency and target binding affinity[2].

Compound IDC3-Substituent (Amide)C7-Substituent (Aryl)IC₅₀ (μM) against A/PR/8/34(H1N1)Binding Affinity K_D (μM)
14 -CONH-Cyclohexyl-Bromo (Uncoupled)3.001.79
19 -CONH-Phenyl-Phenyl0.950.82
41 -CONH-(4-F-Phenyl)-3-Pyridyl0.294.11

Note: The transition from the uncoupled C7-bromo intermediate (Compound 14) to the C7-heteroaryl functionalized derivative (Compound 41) yields a 10-fold increase in antiviral efficacy, validating the strategic importance of the 7-bromo synthetic handle for exploring the RdRp hydrophobic pocket.

References

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399 (2025). URL:[Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14614-14628 (2022). URL:[Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Viruses (MDPI), 15(9), 1910 (2023). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Imidazopyridine Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and purification of imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis and purification of imidazo[1,2-a]pyridines. Whether your scaffold is synthesized via the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction () or the classical condensation of 2-aminopyridines with α-haloketones, isolating the target molecule is notoriously complicated by polar byproducts. These include unreacted 2-aminopyridines, isocyanide-derived oligomers, and highly polar oxidized intermediates.

This guide provides causality-driven, self-validating protocols to troubleshoot and resolve your most challenging purification bottlenecks.

Troubleshooting Guides & FAQs

Q1: Why does unreacted 2-aminopyridine consistently co-elute with my imidazopyridine product during normal-phase silica chromatography?

Causality & Mechanism: 2-Aminopyridine and the imidazopyridine core share similar basicity (pKₐ ~6.8) and possess strong hydrogen-bond accepting/donating capabilities. On standard bare silica (normal-phase), these basic nitrogen atoms interact strongly with the acidic silanol groups (pKₐ ~4.5) on the stationary phase. This causes severe peak tailing, band broadening, and inevitable co-elution.

Solution: Transition from normal-phase silica to Reversed-Phase (RP) chromatography or utilize an SCX (Strong Cation Exchange) catch-and-release protocol. If normal-phase must be used, pre-treat the silica with 1-2% triethylamine (TEA) to cap the acidic silanols. However, the most robust method for removing 2-aminopyridine from complex mixtures is SCX chromatography ().

Q2: How does the SCX "Catch-and-Release" purification work, and what is the exact protocol?

Causality & Mechanism: SCX resin contains sulfonic acid functional groups. When a crude mixture is loaded, basic compounds (imidazopyridines and 2-aminopyridines) are protonated and ionically bound ("caught") to the resin. Neutral and acidic byproducts (e.g., unreacted aldehydes, isocyanide degradation products) simply wash through. The basic compounds are then "released" using a methanolic ammonia solution, which deprotonates the analytes and breaks the ionic bond.

Step-by-Step Methodology: SCX Catch-and-Release

  • Conditioning: Pre-condition the SCX cartridge (e.g., 10 g resin for 1 g crude) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of DCM or DCM/MeOH (9:1) and load it onto the cartridge.

  • Washing (Neutral/Acidic Removal): Wash the column with 3–5 CV of DCM, followed by 3–5 CV of MeOH.

    • Self-Validation Check: Spot the final MeOH wash on a TLC plate; it should contain no UV-active basic product. Stain with Dragendorff's reagent to confirm the absolute absence of alkaloids/bases.

  • Elution (Product Recovery): Elute the basic fraction using 3–5 CV of 1M to 2M NH₃ in MeOH.

  • Concentration: Evaporate the ammoniacal fraction under reduced pressure to yield the enriched basic fraction (product + residual 2-aminopyridine).

Q3: In the Groebke-Blackburn-Bienaymé (GBB) reaction, I am getting a dark, polar tar that clogs my HPLC columns. How do I remove it?

Causality & Mechanism: The GBB reaction utilizes isocyanides, which can undergo complex polymerization or hydrolysis pathways under acidic or prolonged heating conditions, forming highly polar, polymeric tars (). These tars irreversibly adsorb to the frits and stationary phases of RP-HPLC columns.

Solution: Implement a rigorous Acid-Base Liquid-Liquid Extraction (LLE) prior to any chromatographic step.

Step-by-Step Methodology: Acid-Base LLE

  • Acidic Extraction: Dissolve the crude tar in Ethyl Acetate (EtOAc) and extract with 1M aqueous HCl (3 x 20 mL). The basic imidazopyridine moves to the aqueous layer as a water-soluble hydrochloride salt.

  • Organic Discard: Discard the organic layer containing the neutral polymeric tars and unreacted aldehydes.

  • Basification: Cool the aqueous layer to 0 °C and slowly adjust the pH to 9-10 using 2M aqueous NaOH or saturated Na₂CO₃.

    • Self-Validation Check: The aqueous layer will turn visibly cloudy as the free-base imidazopyridine precipitates out of solution.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc or DCM (3 x 20 mL).

  • Washing: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

Q4: How do I optimize the reversed-phase (RP) purification if 2-aminopyridine and the imidazopyridine still co-elute after SCX?

Causality & Mechanism: If the specific imidazopyridine derivative is highly polar (e.g., containing hydroxyl or amine substituents), its hydrophobicity may closely match that of 2-aminopyridine.

Solution: Exploit the subtle structural differences by strictly controlling the mobile phase pH (). Use a buffered aqueous mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) paired with Acetonitrile. At pH 9.5, both compounds are fully deprotonated (free bases), maximizing their hydrophobic interaction with the C18 stationary phase and allowing the slight structural differences in lipophilicity to drive the separation.

Quantitative Data Summary

To assist in your purification strategy, the following table summarizes the physicochemical properties that dictate the separation of these components.

ComponentNatureApprox. pKₐRetention on SCXRP-HPLC Elution Order (pH 9.5)
2-Aminopyridine Strong Base6.8RetainedEarly (Highly Polar)
Imidazo[1,2-a]pyridine Moderate Base6.5 - 7.3RetainedMid-Late (Lipophilic Core)
Aldehyde/Ketone SM NeutralN/ANot RetainedLate (Lipophilic)
Isocyanide Tars Neutral/AcidicN/ANot RetainedVaries (Removed in LLE)
Carboxylic Acids Acidic4.0 - 5.0Not RetainedEarly (Ionized at high pH)

Purification Workflow Visualization

G A Crude Imidazopyridine Mixture (Product + Byproducts) B SCX Catch-and-Release (Ion Exchange) A->B C Wash: MeOH/DCM (Removes Neutrals/Acids) B->C Load Mixture D Elute: 1M NH3 in MeOH (Recovers Basic Fraction) C->D Retained Bases E Reversed-Phase Chromatography (Separates 2-Aminopyridine) D->E Co-eluted Bases F Pure Imidazopyridine E->F Final Polish

Sequential purification workflow utilizing SCX catch-and-release followed by RP-HPLC.

References

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI (Molecules) URL: [Link]

  • Title: Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp³)–H functionalization Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Improving the Regioselectivity of Imidazo[1,2-a]pyridine C-H Functionalization

Welcome to the Technical Support Center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for developing novel therapeutics.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter in the lab.

Troubleshooting Guides & FAQs

Controlling C3 vs. C5 Regioselectivity

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system favor electrophilic attack and many C-H functionalization reactions at the C3 position. However, achieving selectivity for the C5 position, or improving selectivity for C3 over other positions, is a common challenge.

Question 1: My reaction is yielding a mixture of C3 and C5 isomers. How can I improve selectivity for the C3 position?

Answer:

Achieving high C3 selectivity is often the goal, and a mixture of isomers indicates that the reaction conditions are not optimal for differentiating between the electronic and steric environments of the C-H bonds. Here’s a breakdown of factors to consider:

Causality and Experimental Choices:

  • Electronic Effects: The C3 position is the most electron-rich and sterically accessible, making it the kinetically favored site for many functionalization reactions, including those proceeding through radical or electrophilic pathways.[1][4]

  • Catalyst System: The choice of catalyst and ligands is crucial. For palladium-catalyzed reactions, bulky ligands can sterically hinder approach to the C5 position, thus favoring C3.[5] In photoredox catalysis, the nature of the photocatalyst can influence the generation and reactivity of radical species, thereby affecting regioselectivity.[1][4]

  • Solvent and Additives: The polarity of the solvent can influence the stability of intermediates and transition states. The addition of acids or bases can also modulate the electronic properties of the imidazo[1,2-a]pyridine ring and the catalyst, impacting selectivity.

Troubleshooting Workflow:

start Mixture of C3 and C5 isomers catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions directing_group Consider a Directing Group at N1 or C2 start->directing_group ligand Screen Ligands (e.g., bulky phosphines for Pd) catalyst->ligand photocat Vary Photocatalyst (e.g., Ir vs. Ru vs. organic dye) catalyst->photocat result Improved C3 Selectivity ligand->result photocat->result solvent Screen Solvents (polar vs. nonpolar) conditions->solvent temp Optimize Temperature conditions->temp additives Additives (acid/base screen) conditions->additives solvent->result temp->result additives->result directing_group->result

Caption: Troubleshooting workflow for improving C3 regioselectivity.

Recommended Protocol Adjustments:

ParameterRecommendation for C3 SelectivityRationale
Catalyst (for Pd-catalyzed arylation) Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, RuPhos)Bulky ligands can sterically block the C5 position, favoring C3.[5]
Photocatalyst Screen a panel of photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, Eosin Y, Rose Bengal)The redox potential of the photocatalyst can influence the formation and reactivity of the key radical intermediate.[1][4][6]
Solvent Test a range from nonpolar (e.g., Toluene, Dioxane) to polar aprotic (e.g., DMF, DMSO)Solvent polarity can affect the stability of charged intermediates and the overall reaction pathway.
Temperature Lowering the temperature may increase selectivity.Reactions at lower temperatures are more likely to be under kinetic control, favoring the more reactive C3 position.
Additives For Pd-catalyzed reactions, screen bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).The base plays a role in the C-H activation step, and its strength and nature can influence regioselectivity.[7]

Question 2: I need to functionalize the C5 position. What strategies can I employ to override the intrinsic preference for C3?

Answer:

Directing functionalization to the C5 position requires overcoming the inherent electronic preference for C3. This typically involves using a directing group or exploiting specific reaction mechanisms.

Causality and Experimental Choices:

  • Directing Groups: The most reliable method is to install a directing group at a position that facilitates metalation and subsequent functionalization at C5. Common directing groups include amides, pyridyls, or other chelating moieties.[8]

  • Steric Hindrance: Introducing a bulky substituent at the C2 or C3 position can sterically block these sites, making the C5 position more accessible to the catalyst or reagent.

  • Reaction Mechanism: Some reaction pathways, particularly those involving a concerted metalation-deprotonation (CMD) mechanism, can be influenced by the coordination of the substrate to the metal center, allowing for functionalization at less electronically favored positions.[9] Visible-light-induced methods for C5 functionalization are also emerging, though less common than for C3.[1]

Strategies for C5 Functionalization:

start Goal: C5 Functionalization dg_strategy Directing Group Strategy start->dg_strategy steric_strategy Steric Hindrance Strategy start->steric_strategy install_dg Install Directing Group (e.g., at C2 or N1) dg_strategy->install_dg pd_catalysis Palladium-Catalyzed C-H Functionalization install_dg->pd_catalysis remove_dg Remove Directing Group pd_catalysis->remove_dg result C5-Functionalized Product remove_dg->result bulky_sub Introduce Bulky Group at C2/C3 steric_strategy->bulky_sub functionalize_c5 Functionalize at C5 bulky_sub->functionalize_c5 functionalize_c5->result

Caption: Strategies for achieving C5 functionalization.

Experimental Protocol: Palladium-Catalyzed C5 Olefination using a Directing Group

This protocol is a generalized example based on established principles of directed C-H activation.[8]

  • Synthesis of Substrate: Synthesize the imidazo[1,2-a]pyridine with a suitable directing group (e.g., a carboxamide at the C2 position).

  • Reaction Setup: To an oven-dried Schlenk tube, add the directed imidazo[1,2-a]pyridine substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), a suitable ligand (if necessary), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar). Add the appropriate anhydrous solvent (e.g., 1,2-dichloroethane or toluene) followed by the olefination reagent (e.g., an acrylate, 1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Directing Group Removal: If desired, remove the directing group under appropriate conditions (e.g., hydrolysis of an amide).

ParameterRecommendation for C5 SelectivityRationale
Strategy Use of a removable directing group at C2 (e.g., carboxamide).The directing group chelates to the metal catalyst, positioning it for C-H activation at the C5 position.[8]
Catalyst Palladium catalysts such as Pd(OAc)₂ or PdCl₂ are commonly used.These catalysts are effective for directed C-H functionalization.
Oxidant Silver salts (e.g., Ag₂CO₃, AgOAc) or Cu(OAc)₂ are often required.The oxidant facilitates the regeneration of the active Pd(II) catalyst.
Alternative Consider substrates with bulky C2/C3 substituents.Steric hindrance at C2 and C3 can make the C5-H bond more accessible for functionalization.
Troubleshooting Metal-Free and Photoredox Reactions

Visible-light photoredox catalysis has emerged as a powerful, green alternative for C-H functionalization.[1][4][10] However, these reactions can be sensitive to various parameters.

Question 3: My visible-light-induced C3-arylation is giving low yield and a complex mixture of byproducts. What should I investigate?

Answer:

Low yields and byproduct formation in photoredox reactions often point to issues with radical generation, quenching, or side reactions. A systematic approach to troubleshooting is essential.

Causality and Experimental Choices:

  • Quantum Yield: The efficiency of a photochemical reaction depends on the quantum yield, which can be affected by factors like the choice of photocatalyst, solvent, light source, and the presence of quenchers.

  • Radical Stability and Reactivity: The desired reaction pathway involves the generation of a radical species that selectively reacts with the imidazo[1,2-a]pyridine. Side reactions can occur if the radical is unstable, undergoes undesired recombination, or if other components in the reaction mixture are photoactive.

  • Reaction Conditions: Oxygen can be a quencher in some photoredox cycles, while it is a required oxidant in others. The concentration of reactants and the intensity of the light source are also critical parameters.

Troubleshooting Protocol for Photoredox Reactions:

  • Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) if oxygen is detrimental to the catalytic cycle.

  • Light Source: Verify the wavelength and intensity of your light source. Ensure consistent irradiation of the reaction vessel.

  • Photocatalyst Screening: If the yield is low, screen other photocatalysts with different redox potentials. For example, if using an iridium-based catalyst, consider trying a ruthenium-based one or an organic dye like Eosin Y.[1][4][6]

  • Solvent Choice: The solvent can significantly impact the solubility of components and the stability of excited states. Screen a range of degassed solvents.

  • Concentration: Vary the concentration of the reactants. Sometimes, more dilute conditions can suppress bimolecular decomposition pathways and improve yields.

  • Control Experiments: Run control experiments in the absence of light and/or the photocatalyst to confirm that the reaction is indeed light-mediated.

cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Low Yield / Byproducts in Photoredox Reaction degas Ensure Proper Degassing start->degas light Check Light Source (Wavelength/Intensity) degas->light catalyst Screen Photocatalysts light->catalyst solvent Screen Solvents catalyst->solvent concentration Vary Reactant Concentrations solvent->concentration controls Run Control Experiments (No Light/Catalyst) concentration->controls result Improved Yield and Selectivity controls->result

Caption: Systematic troubleshooting for photoredox C-H functionalization.

General FAQs

Question 4: I am observing N-functionalization as a side product. How can I prevent this?

Answer:

N-functionalization can compete with C-H functionalization, particularly with electrophilic reagents. This occurs at the N1 nitrogen of the imidazole ring. To minimize this, consider adjusting the reaction conditions to favor C-H activation. This can sometimes be achieved by using a bulkier catalyst system that is sterically hindered from approaching the N1 position, or by choosing a different solvent that may disfavor the N-functionalization pathway. In some cases, using a slight excess of a base can help to deprotonate the C-H bond, making it more nucleophilic and competitive with the N1 lone pair.

Question 5: My purification is difficult due to the product having a similar polarity to the starting material. What can I do?

Answer:

Purification can be challenging, especially if the conversion is low.[11][12] If standard silica gel chromatography is not effective, consider the following:

  • Alternative Stationary Phases: Try using alumina (basic or neutral) or a reverse-phase silica gel.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. You can perform an acid-base extraction to separate your product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.[11]

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation - PubMed. (URL: [Link])

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing). (URL: [Link])

  • Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen - PubMed. (URL: [Link])

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: [Link])

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: [Link])

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (URL: [Link])

  • Rapid Construction of Fused Heteropolycyclic Aromatics via Palladium-Catalyzed Domino Arylations of Imidazopyridine Derivatives | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Publications. (URL: [Link])

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF - ResearchGate. (URL: [Link])

  • Selective C—H functionalization of imidazo[1,2‐a]pyridines - ResearchGate. (URL: [Link])

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - Beilstein Journals. (URL: [Link])

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines | Organic Letters - ACS Publications. (URL: [Link])

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: [Link])

  • Scope of imidazo[1,2‐a]pyridines. Reagents and conditions: 1b–1f (0.05... - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC. (URL: [Link])

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (URL: [Link])

  • Metal‐Free, H2O2‐Mediated, Regioselective Direct C‐3 Hydroxylation of Imidazo[1,2‐a]pyridines via C(sp)‐H Bond Functionalization - ResearchGate. (URL: [Link])

  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchGate. (URL: [Link])

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. (URL: [Link])

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])

  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts | Request PDF - ResearchGate. (URL: [Link])

  • Transition metal-mediated C O and C C bond-forming reactions: a regioselective strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines - PubMed. (URL: [Link])

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. (URL: [Link])

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: [Link])

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])

Sources

Troubleshooting

preventing degradation of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol during workup

Technical Support Center: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol From the Desk of the Senior Application Scientist Welcome to the technical support center for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern drug discovery, appearing in numerous marketed drugs.[1][2][3][4] However, the specific substitution pattern of this methanol derivative presents unique stability challenges during reaction workup and purification.

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles governing its stability. Our goal is to equip you with the knowledge to troubleshoot and prevent degradation, thereby improving yield, purity, and reproducibility in your experiments.

Section 1: Core Principles of Compound Stability

Understanding the inherent reactivity of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is the first step toward preventing its degradation. The molecule possesses two primary points of vulnerability that must be managed during the workup process.

  • Acid/Base Sensitivity of the Heterocyclic Core : The imidazo[1,2-a]pyridine ring system is electron-rich. The pyridine nitrogen (N-1) is basic and highly susceptible to protonation under acidic conditions. While this can be useful for solubilization, excessive or prolonged exposure to strong acids can lead to undesired side reactions or decomposition.

  • Oxidation of the C-3 Methanol Group : The primary alcohol at the C-3 position is a critical functional handle, but it is also a prime site for oxidation. Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts or under non-neutral pH, can readily convert the alcohol to the corresponding aldehyde or even the carboxylic acid, leading to impurities that can be difficult to separate.

Workup_Workflow start Reaction Mixture quench Cool to 0 °C. Quench with sat. aq. NH4Cl or NaHCO3. start->quench extract Extract 3x with Ethyl Acetate (or DCM). quench->extract wash_bicarb Wash with sat. aq. NaHCO3 (if not used for quench). extract->wash_bicarb wash_brine Wash with Brine. wash_bicarb->wash_brine dry Dry over anhydrous Na2SO4 or MgSO4. wash_brine->dry filter Filter drying agent. dry->filter concentrate Concentrate in vacuo (T < 35 °C). Co-evaporate with toluene to remove water. filter->concentrate purify Purify via Chromatography (Deactivated Silica Gel). concentrate->purify final_product Isolated Product purify->final_product

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for Imidazo[1,2-a]pyridine Derivatives

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction for a privileged heterocyclic scaffold. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer field-proven insights to enhance the success of your synthetic endeavors.

Introduction: The Challenge and Opportunity of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the functionalization of this scaffold, enabling the formation of crucial carbon-carbon bonds. However, the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, particularly the presence of a Lewis basic pyridine nitrogen, can present unique challenges in achieving high-yielding and clean transformations. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Suzuki coupling of imidazo[1,2-a]pyridine derivatives.

Q1: My Suzuki coupling reaction with a halo-imidazo[1,2-a]pyridine is giving a low yield. What are the most common culprits?

A1: Low yields in the Suzuki coupling of imidazo[1,2-a]pyridines can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The pyridine nitrogen of the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is highly interdependent and crucial for success. An incompatible combination can lead to poor catalytic activity.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling can significantly reduce the yield of the desired product.[1]

  • Poor Solubility: The polar nature of some imidazo[1,2-a]pyridine derivatives can lead to poor solubility in common organic solvents, hindering reaction kinetics.

Q2: I am observing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1] To minimize homocoupling:

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes promote homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.

  • Control Stoichiometry: Using a slight excess of the halo-imidazo[1,2-a]pyridine relative to the boronic acid can sometimes favor the cross-coupling pathway.

Q3: My starting halo-imidazo[1,2-a]pyridine is being consumed, but I am not seeing my desired product. Instead, I am isolating the dehalogenated imidazo[1,2-a]pyridine. What is happening?

A3: The observation of dehalogenation suggests that a source of hydride is present in your reaction mixture, leading to the reduction of the C-X bond. Potential sources of hydrides include certain amine bases or alcohol solvents. To address this, consider switching to a non-reducing base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄) and using an aprotic solvent.

Q4: Does the position of the halogen on the imidazo[1,2-a]pyridine ring affect its reactivity in Suzuki coupling?

A4: Yes, the position of the halogen significantly influences reactivity. The electronic environment of each position on the bicyclic system is different. For instance, studies have shown that the reactivity of halo-imidazo[1,2-a]pyridines can vary, with different positions requiring optimized conditions for successful coupling. For di-halogenated imidazo[1,2-a]pyridines, selective coupling at one position over another is often possible by carefully controlling the reaction conditions.

In-Depth Troubleshooting Guides

Issue 1: Sluggish or Incomplete Reaction

A stalled reaction is a common frustration. Let's break down the potential causes and solutions.

Causality: A sluggish reaction is often a sign of an insufficiently active catalytic system or poor reagent solubility. The energy barrier for one of the key steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) may be too high under the current conditions.

Troubleshooting Workflow:

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Sources

Reference Data & Comparative Studies

Validation

comparing anticancer activity of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol with known inhibitors

As a Senior Application Scientist in oncology drug discovery, I frequently encounter researchers attempting to evaluate raw chemical building blocks in biological assays. A common subject of inquiry is (7-Bromoimidazo[1,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently encounter researchers attempting to evaluate raw chemical building blocks in biological assays. A common subject of inquiry is (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2). It is critical to establish upfront that this molecule is not a standalone anticancer drug. Rather, it is a highly privileged, bifunctional pharmacophore precursor used to synthesize potent ATP-competitive kinase inhibitors[1].

To objectively evaluate its role in anticancer therapeutics, we must analyze the causality behind its structural design and compare the fully elaborated derivatives of this scaffold against established clinical standards.

Mechanistic Rationale: The Anatomy of a Kinase Inhibitor

The imidazo[1,2-a]pyridine core serves as a bioisostere for the purine ring of ATP, allowing it to anchor securely into the highly conserved hinge region of receptor tyrosine kinases (RTKs) such as c-Met, Axl, and EGFR[2]. The true value of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol lies in its two synthetic handles:

  • The 7-Bromo Group: Acts as a critical vector for Suzuki-Miyaura or Sonogashira cross-coupling. This enables the attachment of bulky aromatic systems that penetrate the deep hydrophobic pocket of the kinase, often locking the enzyme in an inactive "DFG-out" conformation[3].

  • The 3-Methanol Group: Projects toward the solvent-exposed region of the kinase active site. It can be oxidized to an aldehyde or directly etherified to attach solubilizing moieties (e.g., morpholine or piperazine rings). This drastically improves the pharmacokinetic profile and cellular penetrance of the final drug[4].

Pathway RTK Receptor Tyrosine Kinases (c-Met, Axl, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK ATP-Competitive Inhibition

Figure 1: Mechanism of action of imidazo[1,2-a]pyridine derivatives inhibiting RTK-mediated pathways.

Comparative Efficacy Data

To demonstrate the necessity of scaffold functionalization, the tables below compare the unfunctionalized building block against a representative optimized imidazo[1,2-a]pyridine derivative (a c-Met/Axl dual inhibitor) and established clinical standards.

Table 1: Comparative In Vitro Kinase Inhibition Profiling (Biochemical IC50, nM)

Compoundc-MetAxlEGFRNote
(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol >10,000>10,000>10,000Unfunctionalized Building Block
Optimized Imidazo[1,2-a]pyridine Derivative 0.51.612.3Fully elaborated scaffold[2][4]
Crizotinib (Clinical Standard)11.0>10,000>10,000c-Met/ALK selective
Gilteritinib (Clinical Standard)>10,0000.7>10,000Axl/FLT3 selective

Table 2: Phenotypic Anticancer Activity (3D Spheroid Viability IC50, µM)

Cell LinePrimary Oncogenic DriverBuilding BlockOptimized DerivativeClinical Standard
A549 (NSCLC)KRAS / c-Met>50.00.080.15 (Crizotinib)
HeLa (Cervical)Axl / EGFR>50.00.901.20 (Gilteritinib)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of imidazo[1,2-a]pyridine derivatives must follow a self-validating workflow that eliminates compound-specific artifacts.

Workflow Step1 1. Scaffold Synthesis (7-Br, 3-MeOH) Step2 2. Kinase Assay (ADP-Glo) Step1->Step2 Step3 3. 3D Spheroids (Viability) Step2->Step3 Step4 4. Apoptosis (Flow Cytometry) Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating imidazo[1,2-a]pyridine inhibitors.

Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality & Rationale: Heterocyclic compounds like imidazo[1,2-a]pyridines often exhibit intrinsic auto-fluorescence, which causes false positives in traditional fluorescence-based kinase assays. We utilize the ADP-Glo™ assay because it relies on a luminescent readout proportional to the ADP generated during the kinase reaction, completely bypassing fluorescent interference[5]. Furthermore, the ATP concentration is strictly calibrated to the apparent Km​ of each specific kinase to ensure the calculated IC50 accurately reflects ATP-competitive inhibition.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 µL of the purified kinase domain (e.g., c-Met or Axl) into a 384-well plate. Add 100 nL of the test compound (serial dilution in DMSO) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of a substrate/ATP mix (ATP concentration set to the enzyme's specific Km​ ). Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the enzymatically generated ADP back to ATP, which drives a luciferase/luciferin luminescent reaction.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Validation via 3D Spheroid Viability Assay

Causality & Rationale: Standard 2D cell cultures fail to replicate the hypoxic gradients, altered metabolism, and physical drug-penetration barriers of solid tumors. By employing 3D spheroids, we force the evaluation of the compound's true tissue penetrance. If the 3-methanol group of our starting building block was poorly functionalized, the resulting compound will fail to penetrate the spheroid, revealing poor physicochemical properties despite a highly potent biochemical IC50[6].

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,000 cancer cells (e.g., A549 for c-Met driven, HeLa for Axl driven) per well in an ultra-low attachment (ULA) 96-well round-bottom plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.

  • Compound Dosing: Carefully add test compounds in 10X concentrated media to achieve the desired final concentrations (0.1% DMSO final). Incubate for 96 hours.

  • Lysis and ATP Extraction: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to disrupt the 3D structure, followed by a 25-minute dark incubation to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data against vehicle-treated controls to determine the cellular IC50.

References

  • [1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities, ACS Omega. 1

  • [3] Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy, Journal of Medicinal Chemistry. 3

  • [4] Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer, PMC. 4

  • [5] Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met, PMC. 5

  • [2] AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective, ACS Publications. 2

  • [6] A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis, PMC. 6

Sources

Comparative

Cross-Validation of Biological Data for Imidazo[1,2-a]pyridine Series: A Comparative Evaluation Guide

The imidazo[1,2-a]pyridine scaffold is a highly privileged nitrogen-bridged heterocycle in medicinal chemistry. While historically recognized for its role in GABA-A receptor positive allosteric modulators (e.g., zolpidem...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a highly privileged nitrogen-bridged heterocycle in medicinal chemistry. While historically recognized for its role in GABA-A receptor positive allosteric modulators (e.g., zolpidem), recent structural optimizations have repositioned this series as a potent class of targeted anticancer agents, specifically acting as kinase inhibitors and tubulin destabilizers[1],[2].

However, evaluating the biological efficacy of imidazo[1,2-a]pyridines presents unique analytical challenges. Their highly conjugated ring systems often exhibit intrinsic fluorescence and can interact non-specifically with metabolic assay reagents. To prevent artifactual data and ensure developmental viability, we must employ a self-validating cross-validation system . This guide objectively compares the performance of novel imidazo[1,2-a]pyridine derivatives against clinical reference drugs and details the causal logic behind the orthogonal assays required to validate them.

The Self-Validating Cross-Validation Logic

A single biological assay is never sufficient to validate a novel chemical entity. A robust screening funnel must independently confirm target engagement, phenotypic translation, and mechanistic causality. If a compound shows cellular toxicity without biochemical target inhibition, it is likely acting via off-target toxicity. Conversely, biochemical potency without cellular efficacy indicates poor membrane permeability or rapid efflux.

Workflow N1 1. Biochemical (TR-FRET) N2 2. Cellular (ATP Viability) N1->N2 Target Validation N3 3. Mechanistic (Western Blot) N2->N3 Phenotype Correlation N4 4. In Vivo (Xenograft) N3->N4 Lead Progression

Orthogonal cross-validation workflow for imidazo[1,2-a]pyridine lead progression.

Comparative Performance: Imidazo[1,2-a]pyridines vs. Reference Drugs

Recent literature highlights the superior or equivalent efficacy of optimized imidazo[1,2-a]pyridines compared to standard-of-care therapeutics. For instance, specific derivatives have demonstrated profound inhibition of the PI3K/AKT signaling axis, a critical pathway in lymphoma and solid tumor proliferation[3]. Other amide-functionalized derivatives have shown nanomolar potency against breast cancer lines, significantly outperforming standard chemotherapeutics like etoposide and cisplatin[1],[4].

Table 1: Cross-Validation of Imidazo[1,2-a]pyridine Derivatives
Compound / SeriesPrimary TargetBiochemical IC₅₀Cellular IC₅₀ (Test Line)Reference StandardRef. Cellular IC₅₀
Compound 102 PI3Kδ8.5 nM0.15 μM (JEKO-1)Idelalisib 0.12 μM (JEKO-1)
Amide Deriv. 15 Broad CytotoxicN/A0.021 μM (MCF-7)Etoposide 5.40 μM (MCF-7)
Compound 9d Kinase/DNAN/A2.35 μM (MCF-7)Cisplatin ~10.89 μM (HeLa)
JD46 (Cu-complex) Multi-targetN/A0.80 μM (HT-29)Oxaliplatin 1.20 μM (HT-29)

Data synthesized from recent biological evaluations of imidazo[1,2-a]pyridine scaffolds[1],[3],[5],[4].

Mechanistic Grounding: The PI3K/AKT/mTOR Axis

To prove that the cellular toxicity observed in Table 1 is not due to generalized chemical poisoning, we must cross-validate the phenotype with mechanistic biomarkers. When an imidazo[1,2-a]pyridine is designed to target PI3K, it must competitively bind the ATP pocket of the p110 catalytic subunit. This prevents the phosphorylation of PIP2 to PIP3, subsequently starving AKT of its activation signal and downregulating mTOR-mediated tumor proliferation[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/δ) RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR / S6K AKT->mTOR Prolif Tumor Proliferation mTOR->Prolif Drug Imidazo[1,2-a]pyridine Drug->PI3K Competitive Inhibition

Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting the PI3K/AKT/mTOR pathway.

Step-by-Step Experimental Methodologies

The following protocols form a self-validating loop. Each step is specifically optimized to mitigate the unique physicochemical liabilities of the imidazo[1,2-a]pyridine core.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Imidazo[1,2-a]pyridines are highly conjugated and frequently exhibit strong autofluorescence in the blue/green spectrum. Using standard fluorescence intensity assays will result in massive background interference, masking true inhibition. Time-Resolved FRET (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a microsecond time delay before reading the plate, short-lived compound autofluorescence decays completely, ensuring the signal is strictly proportional to target engagement.

  • Preparation: Dilute the recombinant kinase (e.g., PI3Kδ) in HEPES buffer containing 50 mM NaCl, 3 mM MgCl₂, and 0.01% Tween-20 to prevent non-specific compound aggregation.

  • Compound Incubation: Dispense imidazo[1,2-a]pyridine derivatives in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM) into a 384-well plate. Incubate with the kinase for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the enzyme's specific Kₘ) and the biotinylated substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Read the plate using a time delay of 100 μs. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Phenotypic Viability (ATP-Quantification Assay)

Causality & Rationale: Standard viability assays like MTT rely on the reduction of tetrazolium salts by mitochondrial reductases. However, some imidazo[1,2-a]pyridines can induce transient mitochondrial stress or uncouple oxidative phosphorylation without actually killing the cell. This causes a false-positive drop in MTT signal. To cross-validate true cytotoxicity, we use an ATP-quantification assay (e.g., CellTiter-Glo), which lyses the cell and measures total ATP via a luciferase reaction, providing a direct, stoichiometric measurement of viable cells.

  • Seeding: Seed target cancer cells (e.g., MCF-7 or JEKO-1) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with the imidazo[1,2-a]pyridine compounds and reference drugs (e.g., Idelalisib, Etoposide) for 72 hours.

  • Lysis & Luminescence: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to lyse the cells and stabilize the luminescent signal.

  • Quantification: Shake for 2 minutes, incubate for 10 minutes, and record luminescence. The loss of ATP directly correlates to the loss of viable cells, validating the anti-proliferative phenotype.

Protocol C: Mechanistic Validation (Western Blotting)

Causality & Rationale: To close the validation loop, we must prove that the cell death observed in Protocol B was caused by the target inhibition measured in Protocol A. By probing for downstream effectors (e.g., phosphorylated AKT and S6), we confirm that the drug is actively suppressing the intended pathway inside a living cell, ruling out off-target membrane disruption[3].

  • Treatment & Harvesting: Treat JEKO-1 cells with the IC₅₀ and IC₉₀ concentrations of the selected imidazo[1,2-a]pyridine for 4 hours (a short timepoint ensures we capture pathway inhibition before the onset of apoptosis).

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Separation & Transfer: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total S6, and phospho-S6.

  • Validation: A successful cross-validation will show a dose-dependent reduction in phospho-AKT and phospho-S6 bands, while total protein levels and the loading control (GAPDH) remain constant.

References

  • 1 - IntechOpen

  • 3 - PMC (nih.gov) 3.5 - ResearchGate

  • 4 - ResearchGate 5.2 - SciELO

Sources

Validation

comparing synthetic efficiency of different routes to imidazopyridines

Synthetic Efficiency of Imidazo[1,2-a]pyridines: A Comparative Guide to Classical and Modern Routes Executive Summary Imidazo[1,2-a]pyridines are highly privileged nitrogen-fused bicyclic scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Efficiency of Imidazo[1,2-a]pyridines: A Comparative Guide to Classical and Modern Routes

Executive Summary

Imidazo[1,2-a]pyridines are highly privileged nitrogen-fused bicyclic scaffolds in medicinal chemistry, forming the core of1[1]. As the demand for these pharmacophores grows, the chemical strategies to synthesize them have evolved from classical, low-efficiency condensations to highly optimized multicomponent and oxidative coupling reactions. This guide objectively compares the mechanistic efficiency, atom economy, and practical scalability of the three primary synthetic routes, providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality & Reaction Design

Route A: The Classical Tschitschibabin (Chichibabin) Condensation The traditional method for constructing the imidazo[1,2-a]pyridine core involves the bimolecular condensation of 2-aminopyridines with α-haloketones.

  • Causality: The endocyclic nitrogen of the 2-aminopyridine is significantly more nucleophilic than the exocyclic amine. It initiates an SN2 attack on the α-carbon of the haloketone, followed by an intramolecular condensation between the exocyclic amine and the carbonyl group to close the imidazole ring.

  • Efficiency Drawbacks: While mechanistically robust, this route suffers from severe atom economy issues due to the generation of heavy halogen waste. Furthermore, α-haloketones are potent lachrymators, posing significant handling and environmental hazards[1].

Route B: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction The GBB reaction is a premier2 that directly yields 3-amino-imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides[2].

  • Causality: The reaction is driven by the acid-catalyzed formation of an electrophilic Schiff base (imine) between the 2-aminopyridine and the aldehyde. This intermediate undergoes a formal[4+1] cycloaddition with the isocyanide, forming a nitrilium intermediate. Subsequent intramolecular cyclization via the endocyclic nitrogen and a [1,3]-H shift restores aromaticity. This sequence achieves exceptional step and atom economy by forming multiple bonds in a single operation[2].

Route C: Oxidative Coupling (C-H Functionalization) Modern green chemistry has driven the development of 3 that bypass pre-functionalized substrates entirely[3].

  • Causality: By utilizing mild oxidants (such as molecular iodine) or 4, an in situ α-functionalization of a standard ketone occurs, generating an Ortoleva-King type intermediate[4]. The endocyclic nitrogen of the 2-aminopyridine attacks this intermediate, driving cyclization without the need for toxic α-haloketones. This route offers high step economy and broad substrate tolerance[3].

RouteComparison Start 2-Aminopyridine (Core Scaffold) C_Reag + α-Haloketone (Toxic, Low AE) Start->C_Reag G_Reag + Aldehyde + Isocyanide (High AE, Green) Start->G_Reag O_Reag + Ketone + Oxidant (C-H Activation) Start->O_Reag C_Route Chichibabin Condensation C_Prod Imidazo[1,2-a]pyridine (C2/C3 Substituted) C_Route->C_Prod G_Route GBB MCR (Multicomponent) G_Prod 3-Amino-imidazo[1,2-a]pyridine (Highly Functionalized) G_Route->G_Prod O_Route Oxidative Coupling O_Prod Imidazo[1,2-a]pyridine (Direct Coupling) O_Route->O_Prod C_Reag->C_Route G_Reag->G_Route O_Reag->O_Route

Figure 1: Comparison of synthetic pathways to imidazo[1,2-a]pyridine scaffolds.

Quantitative Efficiency Comparison

To objectively evaluate these routes, we must analyze their performance across key synthetic metrics: Atom Economy (AE), E-factor (mass of waste per mass of product), and practical reaction times.

Synthetic RouteTypical YieldsAtom Economy (AE)E-factorReaction TimeEnvironmental Impact
Tschitschibabin Condensation 50–85%Low (~50-60%)High (>20)4–12 hHigh (Toxic halogens, lachrymators)
GBB Reaction (Ultrasound) 77–91%High (>85%)Low (<5)1–3 hLow (Green catalysts, high step economy)
Oxidative Coupling (I2-Catalyzed) 60–90%Moderate (70-80%)Moderate (5-15)8–12 hMedium (Requires oxidants/surfactants)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time without relying solely on post-reaction LC-MS.

Protocol 1: Ultrasound-Assisted GBB Reaction (Green Protocol)
  • Causality for design: Ultrasound irradiation induces acoustic cavitation, providing localized high temperatures and pressures that drastically accelerate imine formation and cycloaddition without the degradation associated with bulk heating[2].

  • Initiation: In a 10 mL sealed tube, dissolve the target aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in 2.0 mL of absolute ethanol.

  • Catalysis: Sequentially add the isocyanide (1.0 mmol) and the green catalyst p-toluenesulfonic acid monohydrate (PTSA·H2O, 10 mol%)[2].

  • Cavitation: Sonicate the mixture at room temperature for 1–3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The intermediate imine spot (typically UV-active and yellow) will form rapidly within 15 minutes and subsequently disappear as the slower cycloaddition step consumes it to form the highly fluorescent imidazo[1,2-a]pyridine product.

  • Isolation: Evaporate the solvent under reduced pressure and purify via flash column chromatography using silica gel[2].

GBBMechanism Step1 2-Aminopyridine + Aldehyde Step2 Imine Formation (-H2O) Step1->Step2 Step3 Acid-Catalyzed Protonation Step2->Step3 Step4 Isocyanide Addition (Formal [4+1] Cycloaddition) Step3->Step4 Step5 Nitrilium Intermediate Step4->Step5 Step6 Intramolecular Cyclization (Endocyclic N Attack) Step5->Step6 Step7 [1,3]-H Shift & Aromatization Step6->Step7 Step8 3-Amino-imidazo[1,2-a]pyridine Step7->Step8

Figure 2: Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Protocol 2: Iodine-Catalyzed Oxidative Coupling
  • Causality for design: Molecular iodine acts as a mild, transient oxidant to generate the necessary electrophilic center on the ketone, avoiding the permanent mass penalty of halogens[3].

  • Initiation: Combine 2-aminopyridine (1.0 mmol), aryl methyl ketone (1.2 mmol), and I2 (10 mol%) in a reaction vessel containing an aqueous sodium dodecyl sulfate (SDS) surfactant solution (to enhance substrate solubility in water)[3].

  • Thermal Activation: Heat the mixture to 90–100 °C for 8–12 hours.

    • Self-Validation Check: The reaction mixture will initially exhibit the dark brown color characteristic of molecular iodine. As the catalytic cycle progresses and iodine is consumed/regenerated, the color will shift. A persistent pale yellow/colorless state indicates the completion of the oxidative coupling.

  • Quenching: Add saturated aqueous Na2S2O3 to reduce any residual iodine, preventing oxidative degradation of the product during workup.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via recrystallization.

Protocol 3: Classical Tschitschibabin Condensation (Baseline)
  • Causality for design: Direct nucleophilic substitution relying on the innate reactivity differences between the endocyclic and exocyclic nitrogens.

  • Initiation: Dissolve 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol) in 5 mL of refluxing ethanol.

  • Condensation: Reflux for 4–6 hours.

    • Self-Validation Check: The hydrobromide salt of the newly formed imidazo[1,2-a]pyridine is significantly less soluble in ethanol than the starting materials. A successful reaction is validated by the spontaneous precipitation of a crystalline solid from the refluxing mixture as it cools to room temperature.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and neutralize with saturated aqueous NaHCO3 to liberate the free base.

References

  • Title: Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH Source: MDPI URL
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Publishing URL
  • Title: Synthesis of Imidazo[1,2-a]pyridines by the Bis(acetyloxy)(phenyl)

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis for the validation of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As no comprehensive, publicly available dataset for this specific molecule exists, this guide establishes a robust framework of predicted data, grounded in established spectroscopic principles and compared against known, structurally related compounds. This serves as a benchmark for researchers to validate their own experimental findings.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The precise characterization of its derivatives is therefore of paramount importance.

The Validation Workflow: A Self-Validating System

Our approach to validation is not merely a sequence of steps but a logical, self-validating workflow. Each piece of data from one technique should corroborate the others, building a cohesive and undeniable structural proof.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis & Purification of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol MassSpec Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MassSpec 1. Confirm MW H_NMR ¹H NMR - Proton Environment - Connectivity Synthesis->H_NMR 2. Analyze Proton Skeleton Interpretation Correlate Data: - MS confirms Formula - ¹H & ¹³C NMR confirm Structure MassSpec->Interpretation C_NMR ¹³C NMR - Carbon Skeleton H_NMR->C_NMR 3. Analyze Carbon Skeleton H_NMR->Interpretation C_NMR->Interpretation Comparison Compare with Predicted & Reference Compound Data Interpretation->Comparison Conclusion Final Structure Validation Comparison->Conclusion

Caption: Workflow for the structural validation of a synthesized compound.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is the initial checkpoint, confirming the molecular weight and elemental composition. For (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (C₈H₇BrN₂O), the presence of bromine is a key distinguishing feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.

Predicted Mass Spectrum:

FeaturePredicted ValueRationale
Molecular Formula C₈H₇BrN₂O-
Monoisotopic Mass 225.9796 uCalculated for C₈H₇⁷⁹BrN₂O
[M+H]⁺ Ion 226.9874 uFor high-resolution mass spectrometry (HRMS) using ESI.
[M+H]⁺ Isotopic Pattern A near 1:1 ratio for the peaks at m/z 227 and 229This is the characteristic signature of a monobrominated compound.

A likely fragmentation pathway would involve the loss of the hydroxymethyl group (-CH₂OH), a common fragmentation for benzylic-type alcohols.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The predicted chemical shifts (δ) in ppm are based on the parent imidazo[1,2-a]pyridine system and the known electronic effects of the bromo and hydroxymethyl substituents.[2]

G H5 H5 H6 H6 H8 H8 H2 H2 CH2 CH₂ OH OH

Caption: Structure of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol with proton numbering.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Analysis
H-8 ~8.3d~1.5This proton is ortho to the bromine and the ring-junction nitrogen, leading to a downfield shift. In a related 8-bromo derivative, this proton appears at δ 8.67 (d, J = 6.8 Hz).
H-5 ~8.2d~7.5This proton is ortho to the ring-junction nitrogen and experiences its deshielding effect.
H-2 ~7.8s-The proton on the imidazole ring. Its chemical shift is influenced by the adjacent hydroxymethyl group.
H-6 ~7.0dd~7.5, ~1.5This proton is coupled to both H-5 and H-8.
-CH₂- ~4.7d~5.5The methylene protons are adjacent to the aromatic ring and the hydroxyl group. The signal will likely be a doublet, coupled to the hydroxyl proton.
-OH ~5.5t~5.5The hydroxyl proton signal will be a triplet if coupled to the adjacent methylene protons. Its chemical shift can be variable and concentration-dependent.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Carbon NMR complements the ¹H NMR data by providing a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted δ (ppm)Rationale & Comparative Analysis
C-8a ~145Ring-junction carbon, typically deshielded.
C-2 ~142Carbon of the imidazole ring, adjacent to the nitrogen.
C-7 ~135Carbon bearing the bromine atom. The direct attachment of bromine causes a significant downfield shift. In a similar 8-bromo compound, the carbon bearing the bromine appears at δ 109.9.
C-3 ~128Carbon bearing the hydroxymethyl group.
C-5 ~125Aromatic CH carbon.
C-6 ~118Aromatic CH carbon.
C-8 ~115Aromatic CH carbon.
-CH₂- ~55Methylene carbon, shifted downfield by the attached oxygen atom.

Experimental Protocols

To obtain high-quality data for comparison against these predictions, the following standardized protocols are recommended.

1. NMR Sample Preparation and Acquisition

  • Protocol:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]

    • Infuse the solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Calibrate the instrument to ensure high mass accuracy.

    • Analyze the resulting spectrum to determine the accurate mass of the molecular ion and compare the isotopic pattern with the theoretical pattern for a monobrominated compound.

Conclusion

The structural validation of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol relies on a synergistic interpretation of NMR and mass spectrometry data. The key identifiers for a successful validation are:

  • Mass Spectrometry: An HRMS spectrum showing an [M+H]⁺ ion with a mass corresponding to C₈H₈BrN₂O⁺ and a distinct isotopic cluster with peaks of nearly equal intensity at m/z [M+H]⁺ and [M+2+H]⁺.

  • ¹H NMR: The presence of four distinct aromatic proton signals with the predicted multiplicities and coupling patterns, a singlet for the imidazole proton, and signals for the hydroxymethyl group.

  • ¹³C NMR: The detection of eight unique carbon signals, with chemical shifts consistent with the proposed structure, including the characteristic downfield shift for the carbon atom attached to the bromine.

By comparing experimentally obtained data with the predictions and comparative analyses outlined in this guide, researchers can confidently and definitively validate the structure of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol, ensuring the integrity and reliability of their scientific work.

References

  • RSC. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021, July 6). International Journal of Research in Engineering and Science (IJRES).
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023, June 30).
  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020, September 15). PubMed.
  • 3-Pyridinemethanol. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Materials. (n.d.). The Royal Society of Chemistry.
  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (n.d.). PMC.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI.
  • 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simul
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019, November 15). MDPI.
  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021, November 15). Journal of Medicinal and Chemical Sciences.
  • Bromazepam. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Bioisosteric Replacement Strategies for the Imidazo[1,2-a]pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates.[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous marketed drugs and clinical candidates.[1][2] Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4] However, to optimize drug-like properties, overcome liabilities, and explore new intellectual property space, bioisosteric replacement of the core scaffold is a frequently employed strategy.

This guide provides a comparative analysis of key bioisosteric replacement strategies for the imidazo[1,2-a]pyridine scaffold. We will delve into the design rationale, comparative biological data, and detailed synthetic protocols for promising alternatives, including pyrazolo[1,5-a]pyridines,[1][5][6]triazolo[1,5-a]pyridines, and imidazo[1,2-a]pyrimidines.

The Rationale for Bioisosteric Replacement

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a cornerstone of modern medicinal chemistry. For the imidazo[1,2-a]pyridine scaffold, this strategy aims to modulate key physicochemical properties such as:

  • LogP and Solubility: Altering the number and position of nitrogen atoms can significantly impact a molecule's lipophilicity and aqueous solubility, which are critical for oral bioavailability and formulation.

  • Metabolic Stability: Introducing or repositioning nitrogen atoms can block sites of metabolism, leading to improved pharmacokinetic profiles.

  • Target Engagement: Subtle changes in the electronic distribution and hydrogen bonding capabilities of the core scaffold can fine-tune interactions with the biological target, potentially enhancing potency and selectivity.

  • Intellectual Property: Novel scaffold creation through bioisosteric replacement can open up new avenues for patent protection.

This guide will focus on three prominent bioisosteric replacements for the imidazo[1,2-a]pyridine core, examining the available data to inform their potential application in drug design.

A Imidazo[1,2-a]pyridine (Core Scaffold) B Pyrazolo[1,5-a]pyridine A->B N-N bond shift C [1,2,4]Triazolo[1,5-a]pyridine A->C N for CH swap D Imidazo[1,2-a]pyrimidine A->D N for CH swap

Caption: Key bioisosteric replacements for the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Bioisosteric Scaffolds

Pyrazolo[1,5-a]pyridine: A Close Structural Analog

The pyrazolo[1,5-a]pyridine scaffold is a classical bioisostere of imidazo[1,2-a]pyridine, differing only in the position of one nitrogen atom within the five-membered ring. This subtle change can lead to significant differences in biological activity and physicochemical properties.

Design Rationale: The shift of the nitrogen atom alters the hydrogen bond donor/acceptor pattern and the overall electronic distribution of the molecule. This can lead to improved target binding, altered metabolic profiles, and circumvention of existing patents. A notable example of this strategy is the development of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents, which emerged from a scaffold hopping approach from imidazo[1,2-a]pyridine-based compounds.[7]

Comparative Biological Data:

While direct head-to-head comparisons in single studies are rare, analysis of the broader literature allows for a qualitative and semi-quantitative assessment. For instance, both scaffolds have been extensively explored as kinase inhibitors.

ScaffoldTarget ClassRepresentative IC50 ValuesReference
Imidazo[1,2-a]pyridineKinases (e.g., DYRK1A, CLK1)0.7 - 2.6 µM[8]
Pyrazolo[1,5-a]pyrimidineKinases (e.g., Pim-1)27 nM[3]
Imidazo[1,2-a]pyridineBreast Cancer Cell Line (HCC1937)45 µM[9]
Pyrazolo[1,5-a]pyrimidineCancer Cell Lines (e.g., HCT-116)8.64 µM[10]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

This protocol is adapted from the synthesis of novel antitubercular agents.[5][11]

G cluster_0 Step 1: N-amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation start Substituted Pyridine product1 N-aminopyridinium salt start->product1 MeCN, 40°C or DCM, 0°C reagent1 DNPH or MSH reagent1->product1 product2 Pyrazolo[1,5-a]pyridine-3-carboxylate product1->product2 K2CO3, DMF, rt reagent2 Ethyl Propiolate reagent2->product2 product3 Pyrazolo[1,5-a]pyridine-3-carboxylic acid product2->product3 EtOH, H2O, 60°C reagent3 NaOH reagent3->product3 final_product Pyrazolo[1,5-a]pyridine-3-carboxamide product3->final_product DMF, 80°C reagent4 Amine, EDCI, HOBt, Et3N reagent4->final_product

Caption: Experimental workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.

Step-by-Step Methodology:

  • N-amination of Pyridine: To a solution of the substituted pyridine (1 mmol) in acetonitrile (10 mL) is added O-(2,4-dinitrophenyl)hydroxylamine (DNPH, 1.1 mmol). The mixture is stirred at 40°C for 18 hours.

  • Cycloaddition: The resulting N-aminopyridinium salt is then treated with ethyl propiolate (1.2 mmol) and potassium carbonate (2 mmol) in DMF (10 mL) at room temperature for 18 hours to yield the pyrazolo[1,5-a]pyridine-3-carboxylate.[1]

  • Hydrolysis: The ester is hydrolyzed by heating at 60°C in a mixture of ethanol, water, and sodium hydroxide to afford the corresponding carboxylic acid.[1]

  • Amidation: The carboxylic acid (1 mmol) is coupled with the desired amine (1.1 mmol) using EDCI (1.2 mmol), HOBt (1.2 mmol), and triethylamine (2 mmol) in DMF at 80°C overnight to give the final pyrazolo[1,5-a]pyridine-3-carboxamide.[1][5]

2.[1][5][6]Triazolo[1,5-a]pyridine: Introducing an Additional Nitrogen

The[1][5][6]triazolo[1,5-a]pyridine scaffold introduces an additional nitrogen atom into the five-membered ring compared to imidazo[1,2-a]pyridine. This modification significantly alters the electronic properties and hydrogen bonding potential of the core.

Design Rationale: The introduction of another nitrogen atom can enhance polarity, potentially improving solubility and ADME properties. The altered electronics can also lead to novel interactions with the target protein. This scaffold has been successfully employed in the development of inhibitors for various enzymes.

Comparative Biological Data:

Direct comparative studies are limited. However, a study on negative allosteric modulators of mGlu5 revealed that the introduction of the additional nitrogen atom in the[1][5][6]triazolo[1,5-a]pyridine core had no substantial negative impact on activity compared to the imidazo[1,2-a]pyridine core, demonstrating its viability as a bioisosteric replacement.[12]

ScaffoldTargetActivityReference
Imidazo[1,2-a]pyridinemGlu5 NAMPotent[12]
[1][5][6]Triazolo[1,5-a]pyridinemGlu5 NAMComparable Potency[12]

Experimental Protocol: Synthesis of 2-Phenyl-[1][5][6]triazolo[1,5-a]pyridine

This protocol is based on a PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[13]

Step-by-Step Methodology:

  • Amidine Synthesis: A mixture of 2-aminopyridine (10 mmol) and benzonitrile (12 mmol) is heated with a catalytic amount of sodium methoxide in methanol at reflux for 12 hours to afford N-(pyridin-2-yl)benzimidamide.

  • Oxidative Cyclization: To a solution of N-(pyridin-2-yl)benzimidamide (5 mmol) in dichloromethane (25 mL) is added [bis(trifluoroacetoxy)iodo]benzene (PIFA, 5.5 mmol) portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-phenyl-[1][5][6]triazolo[1,5-a]pyridine.

Imidazo[1,2-a]pyrimidine: A Purine Isostere

The imidazo[1,2-a]pyrimidine scaffold is a well-established bioisostere of the purine nucleus and, by extension, a relevant replacement for imidazo[1,2-a]pyridine. The replacement of a carbon with a nitrogen atom in the six-membered ring has profound effects on the molecule's properties.

Design Rationale: The additional nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor and increases the polarity of the scaffold. This can lead to improved solubility and altered target-binding interactions. The imidazo[1,2-a]pyrimidine scaffold has been successfully used to develop inhibitors of various kinases.[14] Furthermore, 8-fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, showcasing the interchangeability of these motifs in certain contexts.[6]

Comparative Biological Data:

Experimental Protocol: Synthesis of 2-Arylimidazo[1,2-a]pyrimidines

This protocol describes a microwave-assisted, solvent-free synthesis.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, 2-aminopyrimidine (10 mmol) and a 2-bromoarylketone (10 mmol) are mixed with basic alumina (30% w/w) as a catalyst.

  • Microwave Irradiation: The mixture is irradiated in a domestic microwave oven for 90-300 seconds. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is purified by recrystallization from an appropriate solvent to yield the 2-arylimidazo[1,2-a]pyrimidine.

Conclusion

The bioisosteric replacement of the imidazo[1,2-a]pyridine scaffold with related heterocyclic systems such as pyrazolo[1,5-a]pyridines,[1][5][6]triazolo[1,5-a]pyridines, and imidazo[1,2-a]pyrimidines represents a powerful strategy in drug discovery. Each replacement offers a unique modulation of physicochemical and pharmacological properties. The choice of a particular bioisostere will depend on the specific objectives of the drug discovery program, including the desired target interactions, pharmacokinetic profile, and intellectual property landscape. The synthetic routes outlined in this guide provide a practical starting point for the exploration of these valuable scaffolds in the quest for novel and improved therapeutics.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08365][1][2][3][4]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/21/7257][5]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6000008/][11]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16386901/][6]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849381/][2]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643e186b3390a31633917452]
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [URL: https://oceanomics.com/index.php/publication/synthesis-biological-evaluation-and-molecular-modeling-studies-of-imidazo12-apyridines-derivatives-as-protein-kinase-inhibit/][8]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8149801/]

  • STRATEGIES FOR THE SYNTHESIS OF[1][5][6]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [URL: https://chht.com.ua/index.php/chht/article/view/1586]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ULSpace. [URL: https://ulspace.ul.ac.za/handle/10386/3816]
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. Benchchem. [URL: https://www.benchchem.com/blog/comparative-guide-to-pyrazolo15-apyrimidine-anticancer-agents-in-vitro-and-in-vivo-studies/][10]

  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28622907/]
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/pyrazolopyridines.shtm]
  • Workflow in parallel synthesis. | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.net/figure/Workflow-in-parallel-synthesis_fig1_236920150]
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200067X]
  • and[1][5][6]triazolo[1,5-a]pyridine-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5607106/][12]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [URL: https://escholarship.org/uc/item/4v77q04q]
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. arkat usa. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/ii/22-29]
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4468407/][14]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07963h]
  • USE OF FLOW CHEMISTRY FOR LIBRARY SYNTHESIS. [URL: https://pubs.rsc.org/en/content/chapterhtml/2017/bk9781782623929-00021]
  • New Method for the General Synthesis of[1][5][6]Triazolo[1,5‐a]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/229864239_New_Method_for_the_General_Synthesis_of_124Triazolo15-apyridines]

  • 1,2,4-Triazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/triazolopyridines.shtm][13]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Some-reported-pyrazolopyridine-derivatives-and-their-IC50-values-as-anticancer-and_tbl1_360172909]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164939/][3]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00049][7]

  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-6-chloroimidazo12-apyridine-and-other-imidazopyridine-anticancer-agents/]
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01314a]
  • Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives.. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jhet.4608]
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6458992a5848521568288591]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [URL: https://www.researchgate.net/publication/379298583_Imidazo12-A_Pyridine_Potent_Biological_Activity_SAR_and_Docking_In-vestigations_2017-2022][4]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36172656/][9]

  • Parallel Synthesis and Library Design. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735416-00021/bk9781849735416-00021]
  • Introduction | Parallel Synthesis | Chemistry. Asynt. [URL: https://www.asynt.com/about-us/blog/a-quick-introduction-to-parallel-synthesis/]
  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7873138/]
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10849381/]
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [URL: https://www.researchgate.
  • Some examples of pyrazole and imidazo[1,2-a]pyridine based commercial drugs.. [URL: https://www.researchgate.net/figure/Some-examples-of-pyrazole-and-imidazo-1-2-a-pyridine-based-commercial-drugs_fig1_349382215]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2) is a highly valuable halogen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1519759-18-2) is a highly valuable halogenated heterocyclic intermediate, particularly in the synthesis of kinase inhibitors and GABAergic modulators. However, its bicyclic imidazopyridine core, combined with a reactive primary alcohol and a covalently bound bromine atom, imparts specific physicochemical properties that dictate strict, causality-driven handling protocols.

The incorporation of a halogen profoundly influences a molecule's lipophilicity and metabolic stability[1]. In a laboratory setting, this lipophilicity means the compound can rapidly cross the dermal barrier if dissolved in common carrier solvents (like DMSO or DMF), making rigorous Personal Protective Equipment (PPE) and engineering controls non-negotiable.

Quantitative Hazard & PPE Specification Data

To establish a baseline for our standard operating procedures (SOPs), we must first quantify the risks and the protective metrics required to mitigate them.

Table 1: Chemical Hazard Profile & PPE Specifications

Parameter / CategorySpecification / MetricOperational Rationale & Causality
GHS Hazards H302, H315, H319, H335Indicates acute toxicity (oral) and irritation to skin, eyes, and respiratory tracts. Dictates full barrier protection.
Hand Protection Nitrile (≥ 0.11 mm thickness)Provides >480 min breakthrough time for the solid powder. Note: Breakthrough drops to <10 min if dissolved in DMSO.
Eye Protection Indirect-vented gogglesStandard glasses allow fine powders (<50 µm) to bypass via air currents. Indirect vents prevent particulate ingress.
Ventilation (Hood) 80–100 fpm face velocityThe primary engineering control to capture aerosolized particulates (H335 hazard) before they reach the breathing zone[2].

Causality-Driven PPE Selection

Do not simply wear PPE because a manual dictates it; understand why each piece of equipment is chosen based on the chemical's behavior.

  • Double-Gloving (Flexible Laminate + Nitrile): The OSHA Personal Protective Equipment Standard requires a hazard assessment for hand protection[3]. While the solid powder is easily repelled by standard nitrile, this compound is almost exclusively handled as a solution in polar aprotic solvents during cross-coupling reactions. Solvents like DMSO act as permeation enhancers, rapidly transporting dissolved brominated heterocycles through standard gloves. Double-gloving provides a critical fail-safe: if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Flame-Resistant (FR) Lab Coat with Knit Cuffs: Knit cuffs prevent loose sleeves from knocking over lightweight vials containing the powder. The FR rating is essential because this compound is frequently utilized in palladium-catalyzed reactions (e.g., Suzuki coupling) that require flammable solvents and potentially pyrophoric catalysts.

  • Respiratory Protection: While laboratory chemical hoods are the primary defense against inhalation[2], N95 or P100 particulate respirators serve as a secondary defense during large-scale transfers or if engineering controls fail[4].

Validated Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Pre-Operation & Weighing

  • Validate Engineering Controls: Before opening the reagent bottle, verify the fume hood face velocity.

    • Self-Validation Step: Do not rely solely on digital monitors. Tape a single Kimwipe to the bottom of the sash; a steady inward pull physically confirms positive containment.

  • Mitigate Static Charge: Brominated heterocyclic powders often hold a static charge, causing them to "jump" from the spatula and contaminate the workspace. Use an anti-static ionizer bar or a zero-stat gun on your weigh boat before dispensing.

  • Direct Transfer: Use a V-shaped anti-static spatula to transfer the (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol directly into the reaction vessel. This eliminates secondary transfer losses and minimizes exposure time.

Phase 2: Reaction Setup

  • Solvent Quenching: Add the carrier solvent (e.g., DMF or DCM) slowly down the interior side of the vessel. Dropping solvent directly onto the powder can cause rapid aerosolization.

  • Seal and Validate: Seal the vessel with a PTFE-lined septum before removing it from the fume hood.

    • Self-Validation Step: Gently invert the sealed vial once to ensure no solvent leaks around the crimp/cap before transferring it to an external stirrer or heater.

Spill Mitigation and Disposal Plan

Because this compound contains a covalently bound bromine atom, its disposal and spill management deviate from standard organic protocols.

Spill Response Protocol:

  • Isolate & Contain: Lower the fume hood sash immediately to increase face velocity and contain airborne dust.

  • The Wet-Wipe Method: Never dry-sweep a spilled heterocyclic powder. Dry sweeping aerosolizes the toxic particulates. Instead, cover the spill with damp paper towels (using water or a compatible non-reactive solvent) to suppress dust.

  • Decontaminate: Carefully scoop the dampened material into a hazardous waste bag. Wash the affected area with a detergent solution, followed by an ethanol wipe-down to dissolve and remove any remaining lipophilic residues.

Halogenated Waste Segregation:

  • Strict Segregation: All waste containing (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol must be routed to Halogenated Organic Waste streams. Mixing halogenated heterocycles with incompatible non-halogenated waste (especially strong bases or oxidizers) can lead to exothermic degradation or the release of toxic hydrogen bromide gas.

  • Labeling & Storage: Clearly label the carboy as "Halogenated Organic Waste: Contains Brominated Imidazopyridines" and store in secondary containment away from direct light until EHS collection.

Process Visualization

Workflow A Pre-Operation Assessment (Fume Hood & PPE Check) B Weighing & Transfer (Static Mitigation) A->B C Reaction Setup (Halogenated Heterocycle) B->C D Spill Detected? C->D E Spill Mitigation Protocol (Wet Wipe, No Dry Sweeping) D->E Yes F Halogenated Waste Routing (EPA/OSHA Compliant) D->F No E->F

Workflow for handling and disposing of halogenated imidazopyridines.

References

  • Title: OSHA Lab Safety Equipment: Requirements & Compliance Guide Source: labequipmentdirect.com URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety Source: ncsu.edu URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: osha.gov URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.